N-Acetyl-N-methyl-L-leucine
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
(2S)-2-[acetyl(methyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m0/s1 |
InChI 键 |
PMLGUHPWWFBELQ-QMMMGPOBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)C |
规范 SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)C |
产品来源 |
United States |
Foundational & Exploratory
Synthesis and Characterization of N-Acetyl-N-methyl-L-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl-N-methyl-L-leucine, a derivatized amino acid of interest in various fields of chemical and pharmaceutical research. The document details a two-step synthetic pathway, commencing with the acetylation of L-leucine followed by the N-methylation of the intermediate, N-acetyl-L-leucine. Detailed experimental protocols for each synthetic step are provided, alongside a thorough description of the analytical techniques employed for the characterization of the final product. Key analytical data, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) values, are summarized in structured tables for clarity and ease of comparison. Furthermore, this guide incorporates visual diagrams generated using Graphviz to illustrate the synthetic workflow and key transformations, adhering to specified formatting guidelines for enhanced comprehension.
Introduction
N-acylated and N-methylated amino acids are crucial building blocks in peptide synthesis and drug discovery. The introduction of an N-methyl group can significantly alter the conformational properties of peptides, increasing their metabolic stability, membrane permeability, and bioavailability. This compound, in particular, is a derivative that combines the features of N-acetylation and N-methylation, making it a valuable synthon for the development of novel peptidomimetics and therapeutic agents. This guide outlines a reliable laboratory-scale synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is accomplished through a two-step process:
-
Step 1: Acetylation of L-leucine to form N-acetyl-L-leucine.
-
Step 2: N-methylation of N-acetyl-L-leucine to yield this compound.
A schematic of the overall synthesis is presented below.
Biochemical Pathways of N-Acetyl-L-leucine: A Technical Guide
Disclaimer: Extensive research did not yield specific biochemical pathway information for N-Acetyl-N-methyl-L-leucine . The following guide details the known biochemical pathways and experimental data for the closely related and extensively studied compound, N-Acetyl-L-leucine (NALL) . It is crucial to note that NALL is a distinct chemical entity and the biological activities described herein are not directly attributable to this compound.
Introduction to N-Acetyl-L-leucine (NALL)
N-Acetyl-L-leucine is an acetylated derivative of the essential branched-chain amino acid, L-leucine.[1][2] It has garnered significant interest in the scientific and medical communities for its therapeutic potential in a range of neurological disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, Ataxia-Telangiectasia, and traumatic brain injury.[3][4][5] The current understanding is that NALL functions as a prodrug of L-leucine, with its acetylation altering its cellular uptake mechanism and subsequent metabolic fate.[3][6]
Cellular Uptake and Metabolism
The acetylation of L-leucine fundamentally changes its primary mode of cellular entry. While L-leucine is taken up by the L-type amino acid transporter (LAT1), NALL utilizes different transport systems.[3]
Key Transporters for NALL:
-
Monocarboxylate Transporter 1 (MCT1): NALL is a substrate for MCT1, a ubiquitously expressed transporter. This allows for broad tissue distribution.[3][7]
-
Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3): These transporters are also involved in the uptake of NALL.[3][7]
This switch in transporter usage from the high-affinity LAT1 to the lower-affinity, high-capacity MCT1 is a critical aspect of NALL's pharmacokinetic profile.[3]
Once inside the cell, N-Acetyl-L-leucine is metabolized back into L-leucine.[3] This deacetylation is a stereospecific process, with the L-enantiomer being actively metabolized while the D-enantiomer is not.[3]
Quantitative Data on NALL Transport and Metabolism
The following table summarizes key quantitative data related to the transport and metabolism of N-Acetyl-L-leucine.
| Parameter | Transporter/Enzyme | Value | Species | Reference |
| Km (Uptake) | MCT1 | 3.0 mM | Not Specified | [3][8] |
| IC50 (Inhibition) | MCT1 | 15 mM | Not Specified | [3][8] |
| Km (Metabolism) | Liver S9 Fraction | 216 µM | Human | [3] |
| Vmax (Metabolism) | Liver S9 Fraction | 6.8 µmol/min/mg protein | Human | [3] |
| Km (Metabolism) | Liver S9 Fraction | 69 µM | Mouse | [3] |
| Vmax (Metabolism) | Liver S9 Fraction | 2.6 µmol/min/mg protein | Mouse | [3] |
Experimental Protocol: In Vitro Metabolism of N-Acetyl-L-leucine
Objective: To determine the kinetic parameters of N-Acetyl-L-leucine metabolism in liver fractions.
Methodology:
-
Preparation of S9 Microsome Fraction: Liver tissue (human or mouse) is homogenized and centrifuged to isolate the S9 fraction, which contains cytosolic and microsomal enzymes.
-
Incubation: A deuterated form of N-acetyl-dl-leucine (e.g., 1 µM) is incubated with the S9 microsome fraction at 37°C.
-
Time-Course Sampling: Aliquots are taken at various time points.
-
Analysis: The concentrations of deuterated N-acetyl-l-leucine and deuterated l-leucine are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The initial velocities of metabolism at different substrate concentrations are fitted to the Michaelis-Menten equation to determine Km and Vmax values.[3]
Downstream Signaling Pathways Influenced by N-Acetyl-L-leucine Metabolism
The therapeutic effects of NALL are believed to be mediated by the subsequent actions of its metabolic product, L-leucine. L-leucine is a well-known signaling molecule that influences several key cellular processes.
mTOR Pathway
L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. However, studies on NALL treatment in certain disease models have not observed changes in the levels or phosphorylation of mTOR, suggesting that the therapeutic effects may not be solely mediated through this pathway in all contexts.[9]
Autophagy
N-Acetyl-L-leucine treatment has been shown to increase autophagy.[9] Autophagy is a cellular recycling process that is crucial for clearing damaged organelles and protein aggregates, and its enhancement is often associated with neuroprotection.
Mitochondrial Function and Metabolism
In models of Niemann-Pick disease type C, NALL has been observed to improve mitochondrial energy metabolism and normalize glucose and glutamate metabolism.[9] Furthermore, proteomics studies have revealed an upregulation of mitochondrial proteins following NALL treatment in dopaminergic neurons derived from Parkinson's disease patients.[1][10]
Neuroinflammation
NALL treatment has been shown to decrease neuroinflammatory markers and attenuate cortical cell death in models of traumatic brain injury.[9][11]
Visualizations of Key Pathways and Workflows
Cellular Uptake and Metabolism of N-Acetyl-L-leucine
Caption: Cellular uptake and metabolism of N-Acetyl-L-leucine.
Downstream Effects of L-Leucine
Caption: Downstream cellular effects of increased intracellular L-Leucine.
Synthesis of N-Acetyl-L-leucine
Experimental Protocol: Acetylation of L-Leucine
Objective: To synthesize N-Acetyl-L-leucine from L-leucine.
Methodology: A common laboratory-scale synthesis involves the acylation of L-leucine using acetic anhydride.[12]
-
Reaction Setup: L-leucine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).
-
Acetylation: Acetic anhydride is added dropwise to the solution while maintaining a controlled temperature.
-
Acidification: After the reaction is complete, the pH of the solution is adjusted to an acidic range (e.g., pH 2.5-3.0) using an acid like hydrochloric acid to precipitate the N-Acetyl-L-leucine.[13]
-
Isolation and Purification: The precipitated product is collected by filtration, washed, and can be further purified by recrystallization.[13]
Note: The molar ratio of acetic anhydride to L-leucine is a critical parameter influencing the reaction yield.[12][14]
Conclusion
While there is a significant body of research on N-Acetyl-L-leucine, demonstrating its role as a pro-drug for L-leucine and its subsequent impact on various cellular pathways implicated in neuroprotection, there is a notable absence of information regarding the biochemical pathways of this compound. The methylation of the acetyl group would likely alter the molecule's chemical properties, including its ability to be recognized by transporters and enzymes, thus its biological activity cannot be extrapolated from that of NALL. Further research is required to elucidate the specific metabolic fate and signaling effects of this compound.
References
- 1. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylleucine - Wikipedia [en.wikipedia.org]
- 3. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nnpdf.org [nnpdf.org]
- 10. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]
- 13. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]
- 14. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]
N-Acetyl-N-methyl-L-leucine: A Technical Guide on a Novel Compound
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis, and theoretical biological context of N-Acetyl-N-methyl-L-leucine. Due to the limited specific research on this compound, this guide also extensively covers the well-documented parent compound, N-acetyl-L-leucine, to provide a foundational understanding.
Introduction and Discovery
In contrast, the parent compound, N-acetyl-L-leucine , has a documented history. The racemic mixture, N-acetyl-DL-leucine, has been commercially available in France since 1957 for the treatment of vertigo.[1] More recent research has identified the L-enantiomer, N-acetyl-L-leucine, as the biologically active form, leading to its investigation for various neurodegenerative and neurological disorders.[2][3]
Synthesis of this compound
A definitive, published synthesis protocol for this compound is not available. However, a plausible synthetic route can be proposed based on established methods for the N-methylation of N-acylated amino acids. The most broadly applied method for N-methylation of N-acyl amino acids involves the use of a strong base and a methylating agent.[4]
A potential two-step synthesis from L-leucine is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: N-acetylation of L-leucine to form N-acetyl-L-leucine.
-
Materials: L-leucine, acetic anhydride, aqueous sodium hydroxide.
-
Procedure: L-leucine is dissolved in an aqueous solution of sodium hydroxide. Acetic anhydride is then added portion-wise while maintaining the temperature and pH of the reaction mixture. The reaction is stirred until completion, typically monitored by thin-layer chromatography. Upon completion, the solution is acidified to precipitate the N-acetyl-L-leucine product. The crude product is then filtered, washed, and can be recrystallized to achieve high purity.
Step 2: N-methylation of N-acetyl-L-leucine to form this compound.
-
Materials: N-acetyl-L-leucine, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).
-
Procedure: N-acetyl-L-leucine is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled in an ice bath, and sodium hydride is added portion-wise as a strong base to deprotonate the amide nitrogen. The reaction mixture is stirred for a period to ensure complete deprotonation. Methyl iodide is then added as the methylating agent. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude this compound can be purified using column chromatography.
Physicochemical Properties
The predicted physicochemical properties of this compound are compared with the known properties of N-acetyl-L-leucine in the table below.
| Property | N-acetyl-L-leucine | This compound (Predicted) |
| Molecular Formula | C₈H₁₅NO₃ | C₉H₁₇NO₃ |
| Molecular Weight | 173.21 g/mol [1] | 187.24 g/mol |
| Appearance | White crystalline powder[5] | Likely a white solid |
| Solubility | 8.1 mg/mL in water at 25 °C[1] | Expected to have lower water solubility |
| LogP | 0.5[1] | Expected to be higher than 0.5 |
Biological Activity and Mechanism of Action (Inferred from N-acetyl-L-leucine)
There is no direct research on the biological activity or mechanism of action of this compound. However, insights can be drawn from the extensive studies on N-acetyl-L-leucine.
The working hypothesis for N-acetyl-L-leucine is that it acts as a prodrug, entering metabolic pathways where its effects are mediated by its metabolic products.[6] Acetylation of leucine alters its cellular uptake, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[6]
Once inside the cell, N-acetyl-L-leucine is metabolized to L-leucine.[6] The therapeutic effects of N-acetyl-L-leucine are being investigated in the context of several neurological disorders and are thought to involve multiple pathways:
-
Neuroprotection and Attenuation of Neuroinflammation: In models of traumatic brain injury, N-acetyl-L-leucine has been shown to attenuate neuronal death and neuroinflammation.[3]
-
Restoration of Autophagy Flux: N-acetyl-L-leucine treatment can partially restore autophagy, a cellular process for clearing damaged components.[3]
-
Metabolic Regulation: In animal models of neurodegenerative diseases like Sandhoff's disease and Niemann-Pick disease type C, N-acetyl-DL-leucine has been observed to normalize glucose and glutamate metabolism and improve mitochondrial energy metabolism.[2]
It is important to note that the N-methylation of the amide nitrogen in this compound would likely alter its biological properties significantly compared to N-acetyl-L-leucine. The methyl group could sterically hinder enzymatic deacetylation, potentially making it a poorer prodrug for L-leucine. Furthermore, the change in the hydrogen bonding capacity of the amide group could affect its interaction with transporters and target proteins.
Quantitative Data from Preclinical Studies of N-acetyl-L-leucine
The following table summarizes key quantitative data from preclinical studies on N-acetyl-L-leucine.
| Parameter | Value | Species/Model | Study Context |
| MCT1 Transport (Kₘ) | 3.0 mM | In vitro | Cellular uptake kinetics of N-acetyl-L-leucine[6] |
| MCT1 Inhibition (IC₅₀) | 15 mM | In vitro | Inhibition of MCT1 by N-acetyl-L-leucine[6] |
Conclusion and Future Directions
This compound remains a compound of theoretical interest with a scarcity of dedicated research. Its synthesis is plausible through established chemical methodologies. The biological effects of the dual N-acetylation and N-methylation of L-leucine are yet to be explored and could offer novel pharmacological properties. Future research should focus on the successful synthesis and purification of this compound, followed by in vitro and in vivo studies to elucidate its pharmacokinetic profile, metabolic fate, and potential therapeutic activities. Comparative studies with N-acetyl-L-leucine would be crucial to understanding the impact of the N-methyl group on its biological function.
References
- 1. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nnpdf.org [nnpdf.org]
- 3. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. nbinno.com [nbinno.com]
- 6. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of N-Acetyl-N-methyl-L-leucine in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-N-methyl-L-leucine is a modified amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural modifications, including N-acetylation and N-methylation, can profoundly influence its physicochemical properties, such as solubility, which is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its suitability for various experimental assays. This technical guide offers a detailed examination of the predicted solubility of this compound and provides standardized protocols for its empirical determination.
Predicted Solubility Profile of this compound
The introduction of an N-acetyl group can impact a molecule's polarity and hydrogen bonding capabilities, while N-methylation can alter its lipophilicity and steric hindrance. To infer the solubility of this compound, a comparative analysis of its parent and analog compounds is presented below.
Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of N-Acetyl-L-leucine and N-methyl-L-leucine, which can be used to approximate the characteristics of this compound.
| Property | N-Acetyl-L-leucine | N-methyl-L-leucine | Inferred Properties for this compound |
| Molecular Formula | C8H15NO3[1] | C7H15NO2[2][3][4] | C9H17NO3 |
| Molecular Weight | 173.21 g/mol [1][5] | 145.20 g/mol [2][4][6] | ~187.24 g/mol |
| Melting Point | 187-190 °C[7] | Not available | Likely a solid at room temperature with a distinct melting point. |
| Predicted LogP | 0.5[1][5] | -1.2 to 0.97[3][6] | The LogP is expected to be influenced by both the acetyl and methyl groups. The acetyl group may slightly increase polarity, while the methyl group increases lipophilicity. The overall LogP is likely to be in a similar range to its analogs. |
| Water Solubility | 8.1 mg/mL at 25 °C[1] | Soluble[3] | The presence of the polar acetyl and carboxyl groups suggests some degree of water solubility. However, the non-polar isobutyl side chain and the N-methyl group will limit extensive aqueous solubility. |
| Solubility in Organic Solvents | Soluble in DMSO (35 mg/mL) and Ethanol (35 mg/mL)[8] | Not specified, but expected to be soluble in polar organic solvents. | Expected to be soluble in polar organic solvents like DMSO, ethanol, and methanol due to the presence of polar functional groups. |
Based on this comparative analysis, this compound is predicted to be a solid at room temperature with moderate solubility in polar organic solvents and limited to moderate solubility in aqueous solutions. The N-methylation of the amide bond, when compared to N-Acetyl-L-leucine, may slightly increase its lipophilicity.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are detailed, generalized protocols for two common methods of solubility assessment.
Gravimetric Method (Shake-Flask)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by weighing the residue after solvent evaporation.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., Water, Ethanol, DMSO, Methanol, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and tips
-
Evaporation system (e.g., vacuum oven, SpeedVac)
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a pre-weighed container.
-
Evaporate the solvent from the filtrate under vacuum or gentle heat until a constant weight of the dissolved solid is achieved.
-
Weigh the container with the dried solute.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of dried solute) / (Volume of supernatant taken)
High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and suitable for compounds with low solubility or when only small amounts of material are available.
Principle: A saturated solution of the compound is prepared and filtered. The concentration of the dissolved compound in the filtrate is then quantified using a pre-established HPLC calibration curve.
Materials:
-
This compound
-
Selected laboratory solvents
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column appropriate for the compound's polarity
-
Mobile phase solvents
-
Standard solutions of this compound of known concentrations
-
Vials, filters, and other materials as listed for the gravimetric method
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-7 of the gravimetric method to obtain a clear, filtered supernatant of the saturated solution.
-
Prepare a Calibration Curve: a. Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., DMSO or the mobile phase). b. Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations. c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.
-
Analyze the Sample: a. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. b. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate Solubility: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a small molecule like this compound.
Caption: A generalized workflow for determining small molecule solubility.
Biological Context: The Role of N-Acetylated and N-Methylated Amino Acids
While specific signaling pathways involving this compound are not yet elucidated, the broader classes of N-acetylated and N-methylated amino acids are known to have significant biological roles.
-
N-Acetylated Amino Acids: N-terminal acetylation is one of the most common protein modifications in eukaryotes and plays a crucial role in protein stability, folding, and protein-protein interactions.[9] N-acyl amino acids are also recognized as a family of endogenous signaling molecules.[10] For instance, N-acetyl-L-leucine itself is an active endogenous metabolite.[8] The acetylation of leucine can alter its transport across biological membranes.[11]
-
N-Methylated Amino Acids: N-methylation of amino acids in peptides can improve their pharmacokinetic properties by increasing proteolytic stability and enhancing lipophilicity and bioavailability.[12][13] N-methylated amino acids are found in nature in various biological compounds and have garnered interest from the pharmaceutical industry.[14] N-methyl-L-leucine is utilized as a building block in the synthesis of complex active pharmaceutical ingredients.[2]
The dual modification in this compound suggests it may possess unique biological activities and pharmacokinetic properties, making it a compound of interest for further investigation.
Conclusion
This technical guide provides a framework for understanding and experimentally determining the solubility of this compound. Due to the current lack of direct experimental data, the provided information relies on the analysis of its structural analogs. The detailed experimental protocols and workflow diagrams offer a solid foundation for researchers to empirically determine the solubility of this and other novel compounds, a critical step in the drug discovery and development pipeline.
References
- 1. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. acetyl-DL-leucine | C8H15NO3 | CID 1995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylleucine | C7H15NO2 | CID 2777993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-leucine | CAS#:1188-21-2 | Chemsrc [chemsrc.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 14. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereochemistry and Enantiomeric Forms of N-Acetyl-Leucine
Disclaimer: This guide focuses on N-Acetyl-L-leucine due to the limited availability of specific technical data for N-Acetyl-N-methyl-L-leucine in publicly accessible literature. The addition of a methyl group to the nitrogen atom in this compound would alter its chemical properties, including polarity, steric hindrance, and potential for hydrogen bonding. These modifications could influence its synthesis, chromatographic behavior, and biological activity. The information presented below for N-Acetyl-L-leucine should be considered as a reference for a structurally similar compound, and not as a direct representation of this compound.
Introduction
N-Acetyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the acetylation of its amino group.[1] This modification enhances its stability and bioavailability.[2] As a chiral molecule, N-Acetyl-leucine exists in two enantiomeric forms: N-Acetyl-L-leucine and N-Acetyl-D-leucine. The stereochemistry of this compound is of critical importance in drug development, as the biological activity often resides in a single enantiomer.[3] This guide provides a comprehensive overview of the stereochemistry, enantiomeric forms, and related experimental protocols for N-Acetyl-leucine, intended for researchers, scientists, and drug development professionals.
Stereochemistry and Enantiomeric Forms
N-Acetyl-leucine possesses a single stereocenter at the alpha-carbon, inherited from the parent amino acid, leucine. This gives rise to two enantiomers, which are non-superimposable mirror images of each other.[4][5]
-
N-Acetyl-L-leucine (levacetylleucine): This is the (S)-enantiomer.[6]
-
N-Acetyl-D-leucine: This is the (R)-enantiomer.
The racemic mixture, N-Acetyl-DL-leucine, is an equimolar mixture of the L- and D-enantiomers.[7] The therapeutic effects of N-acetyl-leucine are primarily attributed to the L-enantiomer, while the D-enantiomer is considered inactive or may even have antagonistic effects.[5]
Below is a diagram illustrating the stereochemistry of the N-Acetyl-leucine enantiomers.
Quantitative Data
The pharmacokinetic parameters of N-Acetyl-leucine enantiomers have been studied in mice, revealing significant differences in their absorption and metabolism.[3]
Table 1: Pharmacokinetic Parameters of N-Acetyl-leucine Enantiomers in Mice [3][4]
| Parameter | N-Acetyl-D-leucine (from racemate) | N-Acetyl-L-leucine (from racemate) | N-Acetyl-L-leucine (from purified L-enantiomer) |
| Cmax (µg/mL) | 28.3 ± 2.9 | 9.4 ± 1.1 | 48.9 ± 3.5 |
| Tmax (h) | 0.25 | 0.25 | 0.25 |
| AUC (µg·h/mL) | 25.1 ± 2.1 | 6.7 ± 0.8 | 32.1 ± 2.3 |
| T½ (h) | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 |
Data are presented as mean ± SEM.
Experimental Protocols
This protocol describes a general method for the synthesis of racemic N-Acetyl-leucine.
-
Dissolution and Racemization:
-
Dissolve L-leucine in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Add a catalytic amount of salicylaldehyde.
-
Heat the mixture (e.g., at 95°C) for several hours to induce racemization. The progress of racemization can be monitored by measuring the optical rotation of the solution, with a value of 0 indicating complete racemization.
-
-
Acetylation:
-
Cool the reaction mixture to a low temperature (e.g., 5°C).
-
Slowly add acetic anhydride to the solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a short period (e.g., 30 minutes).
-
-
Purification and Isolation:
-
Warm the solution (e.g., to 60°C) and decolorize it with activated carbon.
-
Adjust the pH of the solution to approximately 2.5-3.0 with hydrochloric acid to precipitate the N-Acetyl-DL-leucine.
-
Cool the mixture to induce crystallization.
-
Collect the solid product by filtration and dry it.
-
The separation of N-Acetyl-leucine enantiomers is typically achieved using chiral high-performance liquid chromatography (HPLC).
-
Chromatographic System: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS) is used.
-
Chiral Stationary Phase: A chiral column is essential for the separation. Examples of suitable columns include those based on polysaccharide derivatives (e.g., cellulose or amylose), macrocyclic antibiotics (e.g., teicoplanin-based CHIROBIOTIC T), or crown ethers.[8]
-
Mobile Phase: The mobile phase composition depends on the chosen chiral stationary phase. A common approach involves a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: The separated enantiomers can be detected by UV absorbance (typically around 210 nm) or by mass spectrometry for higher sensitivity and specificity.
The following diagram illustrates a general workflow for the chiral separation and analysis of N-Acetyl-leucine enantiomers.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Acetyl-L-Leucine - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
In Silico Modeling of N-Acetyl-N-methyl-L-leucine Receptor Binding: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Acetyl-N-methyl-L-leucine is a modified amino acid with potential therapeutic relevance. Understanding its interaction with biological receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides a comprehensive methodological guide to the in silico modeling of this compound's binding to a hypothetical protein target. It covers the complete computational workflow, from target selection and model preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed protocols, representative data, and workflow visualizations are presented to offer a practical framework for researchers embarking on similar computational studies for novel or under-characterized ligands.
Introduction
N-acylated amino acids are a growing class of signaling molecules with diverse biological roles.[1][2] While N-acetyl-L-leucine has been investigated for conditions like vertigo and certain neurodegenerative diseases, the specific biological targets and binding mechanisms of its derivatives, such as this compound, remain largely uncharacterized.[3][4] Computational, or in silico, modeling provides a powerful and cost-effective approach to predict and analyze these molecular interactions, thereby guiding further experimental validation.[5][6]
This whitepaper outlines a systematic in silico workflow to investigate the binding of this compound to a plausible protein target. Given the absence of a confirmed specific receptor, we will use a hypothetical member of the G-protein coupled receptor (GPCR) family, which is known to bind various N-acylated molecules, as a representative example.[1]
The In Silico Modeling Workflow
The computational investigation of a ligand-receptor interaction is a multi-step process designed to predict the binding mode and estimate the binding affinity.[7][8] The general workflow involves preparing the ligand and receptor structures, predicting their binding conformation through molecular docking, assessing the stability of the complex using molecular dynamics, and finally, calculating the binding free energy.
Methodologies and Experimental Protocols
Ligand and Receptor Preparation
Objective: To prepare 3D structures of the ligand (this compound) and the receptor for computational analysis.
Protocol:
-
Ligand Structure Generation:
-
The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw or MarvinSketch).
-
The 2D structure is converted to a 3D structure.
-
Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Partial charges are calculated (e.g., Gasteiger charges).
-
-
Receptor Structure Selection and Preparation:
-
A suitable receptor structure is obtained from the Protein Data Bank (PDB). For this guide, a hypothetical GPCR (e.g., PDB ID: 5XYZ) is used.
-
The protein structure is cleaned by removing water molecules, co-factors, and any existing ligands.
-
Hydrogen atoms are added, and protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are assigned at a physiological pH (7.4).
-
The protein structure is energy-minimized to relieve any steric clashes.[9]
-
Molecular Docking
Objective: To predict the most favorable binding pose of the ligand within the receptor's binding site.[5][10]
Protocol:
-
Binding Site Definition: The binding pocket on the receptor is defined. This can be based on the location of a co-crystallized ligand in a similar structure or predicted using binding site detection algorithms.
-
Docking Simulation:
-
Software such as AutoDock Vina or Glide is used.
-
The ligand is treated as flexible, allowing its rotatable bonds to move freely. The receptor is typically held rigid to reduce computational cost.[5]
-
The docking algorithm samples a large number of ligand conformations and orientations within the defined binding site.[10]
-
-
Scoring and Pose Selection:
-
Each generated pose is evaluated using a scoring function that estimates the binding affinity.[5]
-
The poses are ranked, and the top-scoring conformation is selected for further analysis. This pose represents the most likely binding mode.
-
| Table 1: Representative Molecular Docking Results (Hypothetical) | |
| Parameter | Value |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues | TYR-115, PHE-250, TRP-310 |
| Hydrogen Bonds | 1 (with TYR-115) |
| Hydrophobic Interactions | PHE-250, LEU-254, TRP-310 |
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the predicted ligand-receptor complex and observe its dynamic behavior in a simulated physiological environment.[7][8]
Protocol:
-
System Setup:
-
The top-ranked docked complex is placed in a periodic box of water molecules (e.g., TIP3P water model).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.[11]
-
-
Energy Minimization: The entire system (protein, ligand, water, ions) is energy-minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 atm). This is done in two phases: NVT (constant volume) followed by NPT (constant pressure) ensemble.[7]
-
Production Run: A long-duration MD simulation (e.g., 100 nanoseconds) is performed to generate a trajectory of the system's movements over time.[11]
-
Trajectory Analysis: The trajectory is analyzed to evaluate the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues.[11]
| Table 2: Representative MD Simulation Stability Metrics (Hypothetical) | |
| Metric | Average Value |
| Simulation Length | 100 ns |
| Protein Backbone RMSD | 1.5 Å (stable) |
| Ligand RMSD (relative to protein) | 0.8 Å (stable) |
| Key Hydrogen Bond Occupancy (TYR-115) | 85% |
Binding Free Energy Calculation
Objective: To provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions.[12]
Protocol:
-
Method Selection: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is commonly used.[12]
-
Snapshot Extraction: A number of snapshots (e.g., 100-500) are extracted from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, the free energy of the complex, the receptor, and the ligand are calculated separately. The binding free energy (ΔG_bind) is then computed using the following equation:
| Table 3: Representative MM/PBSA Binding Free Energy Results (Hypothetical) | |
| Energy Component | Value (kcal/mol) |
| van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.1 |
| Polar Solvation Energy | +42.3 |
| Non-polar Solvation Energy | -4.8 |
| Total Binding Free Energy (ΔG_bind) | -28.1 |
Hypothetical Signaling Pathway Modulation
The binding of this compound to its receptor is predicted to initiate a downstream signaling cascade. For a hypothetical GPCR, this could involve the activation of G-proteins, leading to the production of second messengers like cyclic AMP (cAMP) and subsequent activation of protein kinases that modulate cellular function.
Conclusion
This whitepaper has detailed a comprehensive in silico framework for investigating the receptor binding of this compound. By following the described protocols for molecular docking, MD simulation, and binding free energy calculations, researchers can generate robust hypotheses about the ligand's binding mode, stability, and affinity. These computational predictions are invaluable for prioritizing experimental studies, such as site-directed mutagenesis and functional assays, ultimately accelerating the drug discovery and development process. While the data presented here is representative, the methodologies provide a solid foundation for the computational characterization of novel ligand-receptor interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]
- 3. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]
Pharmacokinetic Profile of N-Acetyl-L-leucine in Animal Models: A Technical Overview
Disclaimer: Extensive literature searches for the pharmacokinetic profile of N-Acetyl-N-methyl-L-leucine in animal models did not yield any specific data. The following in-depth technical guide details the pharmacokinetic profile of the closely related and extensively studied compound, N-Acetyl-L-leucine . This information is provided as a comprehensive example and may be of interest to researchers in the field.
Introduction
N-Acetyl-L-leucine is the L-enantiomer of the racemic mixture N-acetyl-DL-leucine, a compound that has been investigated for its therapeutic potential in various neurological disorders.[1] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of N-Acetyl-L-leucine is crucial for its development as a therapeutic agent. This guide summarizes the key pharmacokinetic parameters of N-Acetyl-L-leucine in murine models, details the experimental protocols used in these studies, and provides visualizations of the experimental workflow and metabolic pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of N-Acetyl-L-leucine have been characterized in mice following oral administration. The data reveals significant differences in the pharmacokinetic profile when the L-enantiomer is administered as part of a racemic mixture (N-Acetyl-DL-leucine) versus when it is administered in its purified form.
Table 1: Plasma Pharmacokinetic Parameters of N-Acetyl-L-leucine in Male BALB/c Mice Following Oral Administration [2][3]
| Parameter | N-Acetyl-DL-leucine (100 mg/kg) | N-Acetyl-L-leucine (100 mg/kg) |
| Cmax (µg/mL) | 23.3 ± 2.4 | 55.4 ± 3.5 |
| Tmax (hr) | 0.25 | 0.25 |
| AUC (0-t) (µg·hr/mL) | 30.2 ± 3.1 | 72.3 ± 4.6 |
| Half-life (t1/2) (hr) | 1.3 ± 0.1 | 1.2 ± 0.1 |
Data are presented as mean ± standard error of the mean (n=3 mice per time point). Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of N-Acetyl-L-leucine in mice.
Animal Model
-
Species: Mouse[4]
-
Strain: BALB/c, male[1]
-
Justification: BALB/c mice are a commonly used inbred strain for preclinical pharmacokinetic studies due to their genetic homogeneity.[4]
Dosing and Administration
-
Compound: N-Acetyl-DL-leucine or N-Acetyl-L-leucine[1]
-
Dose: 100 mg/kg[1]
-
Route of Administration: Oral gavage (p.o.)[1]
-
Vehicle: The compound was administered at a volume of 10 mL/kg.[1]
Sample Collection and Processing
-
Biological Matrix: Plasma[1]
-
Time Points: Blood samples were collected at 0.25, 0.5, 1, 2, 4, and 8 hours post-administration.[1][2]
-
Collection Method: Blood was collected via venepuncture from the saphenous vein into potassium EDTA tubes.[1]
-
Processing: Plasma was separated by centrifugation at 2700 xg for 10 minutes at room temperature within 30 minutes of collection and stored at -20°C until analysis.[1]
Bioanalytical Method
-
Technique: Chiral liquid chromatography/mass spectrometry (LC/MS).[2]
-
Purpose: This method allows for the separation and quantification of the individual D- and L-enantiomers of N-acetyl-leucine in plasma.[2]
Pharmacokinetic Analysis
-
Model: A noncompartmental model was used to calculate the key pharmacokinetic parameters.[2]
-
Parameters Calculated: Cmax, Tmax, elimination rate constant (ke), half-life (T1/2), and AUC.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the pharmacokinetic studies described.
Metabolic Pathway
N-Acetyl-L-leucine is metabolized in the body. The primary metabolic pathway is deacetylation to form L-leucine.
Discussion
The pharmacokinetic data indicate that N-Acetyl-L-leucine is rapidly absorbed following oral administration in mice, with Tmax occurring at 0.25 hours.[2] When administered as a purified L-enantiomer, the Cmax and AUC are significantly higher compared to when it is administered as a racemic mixture.[3] This suggests that the D-enantiomer may inhibit the intestinal uptake of the L-enantiomer.[4][5]
The elimination half-life of N-Acetyl-L-leucine is similar regardless of whether it is administered as a racemate or a pure enantiomer.[3] The primary route of metabolism is believed to be deacetylation, leading to the formation of the essential amino acid L-leucine, which then enters normal metabolic pathways.[4][5] This first-pass metabolism appears to be specific to the L-enantiomer.[4][5]
In terms of distribution, studies have shown that N-Acetyl-L-leucine can cross the blood-brain barrier, with detectable levels in the brain.[4][5]
Conclusion
N-Acetyl-L-leucine exhibits distinct pharmacokinetic properties in mice, characterized by rapid absorption and metabolism. The presence of the D-enantiomer significantly impacts the bioavailability of the L-enantiomer. These findings are critical for the design of future preclinical and clinical studies, highlighting the importance of using the purified L-enantiomer to achieve optimal therapeutic exposure. Further research in other animal models would be beneficial to better understand the interspecies variability in the pharmacokinetics of N-Acetyl-L-leucine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Acetyl-L-leucine Administration in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and data pertain to N-Acetyl-L-leucine (NALL) . Extensive literature searches did not yield specific information or established protocols for the administration of N-Acetyl-N-methyl-L-leucine in cell culture. It is presumed that the intended compound of interest is the widely researched N-Acetyl-L-leucine.
Introduction
N-Acetyl-L-leucine (NALL) is the pharmacologically active L-enantiomer of the racemic mixture N-acetyl-DL-leucine. It is a modified amino acid that has garnered significant interest for its therapeutic potential in a range of neurological and neurodegenerative disorders. In cell culture systems, NALL serves as a valuable tool to investigate fundamental cellular processes such as autophagy, neuroinflammation, and mitochondrial function. These application notes provide detailed protocols for the preparation and administration of NALL in in vitro settings, along with methodologies for assessing its biological effects.
Mechanism of Action
N-Acetyl-L-leucine is thought to act as a prodrug that, once inside the cell, is metabolized to L-leucine.[1] L-leucine is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[2] However, studies have also suggested that NALL's effects may not be solely mediated by L-leucine and mTOR, as some in vivo models showed no significant changes in mTOR phosphorylation after treatment.[3] NALL has been shown to modulate lysosomal function, enhance autophagy flux, and reduce neuroinflammation.[3][4] It is transported into cells via monocarboxylate transporters (MCTs), distinguishing it from L-leucine which primarily uses L-type amino acid transporters (LATs).[1]
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of N-Acetyl-L-leucine and its related compounds in cell culture.
Table 1: Effect of N-Acetyl-leucine Compounds on Lysosomal Volume in NPC1 Mutant Cells [5]
| Compound | Cell Line | Concentration (mM) | Treatment Duration | Effect on LysoTracker Fluorescence (Fold Change vs. Untreated Control) |
| N-Acetyl-DL-leucine | NPC1-null CHO | 1 | 7 days | Significant Reduction |
| N-Acetyl-DL-leucine | NPC1-null CHO | 5 | 7 days | Further Significant Reduction |
| N-Acetyl-L-leucine | NPC1-null CHO | 1 | 7 days | Significant Reduction |
| N-Acetyl-L-leucine | NPC1-null CHO | 5 | 7 days | Further Significant Reduction |
| N-Acetyl-D-leucine | NPC1-null CHO | 1 | 7 days | No Significant Effect |
| N-Acetyl-D-leucine | NPC1-null CHO | 5 | 7 days | Significant Reduction |
| N-Acetyl-L-leucine | NPC1 patient fibroblasts | 1 | 7 days | 2.83 ± 0.02 |
Table 2: Effect of L-leucine on Mitochondrial Biogenesis in C2C12 Myotubes
| Treatment | Parameter | Fold Change vs. Control |
| L-leucine (0.5 mM) | Mitochondrial Mass | ~1.3-fold increase |
| L-leucine (0.5 mM) | PGC-1α mRNA expression | ~3-fold increase |
| L-leucine (0.5 mM) | NRF-1 mRNA expression | ~3-fold increase |
| L-leucine (0.5 mM) | UCP3 mRNA expression | ~4-fold increase |
| L-leucine (0.5 mM) | Oxygen Consumption | ~1.9-fold increase in the first 3 mins |
Experimental Protocols
Preparation of N-Acetyl-L-leucine Stock Solution
This protocol describes the preparation of a stock solution of N-Acetyl-L-leucine (NALL) for use in cell culture experiments.
Materials:
-
N-Acetyl-L-leucine (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass of NALL: To prepare a 1 M stock solution, weigh out 173.21 mg of NALL for every 1 mL of DMSO.
-
Dissolution: In a sterile conical tube, add the calculated mass of NALL powder. Add the corresponding volume of DMSO.
-
Vortexing: Vortex the solution vigorously until the NALL is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
General Protocol for NALL Administration in Cell Culture
This protocol provides a general guideline for treating adherent or suspension cells with NALL.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium appropriate for the cell line
-
NALL stock solution (e.g., 1 M in DMSO)
-
Sterile pipette tips and serological pipettes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that allows for logarithmic growth during the treatment period.
-
Cell Adherence (for adherent cells): Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Working Solutions: Prepare serial dilutions of the NALL stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 10 mM). Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest NALL concentration).
-
Treatment:
-
Adherent cells: Carefully aspirate the old medium and replace it with the medium containing the desired concentration of NALL or vehicle control.
-
Suspension cells: Add the appropriate volume of the concentrated NALL working solution directly to the cell suspension in the culture vessel.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as cell viability assays, western blotting, or qPCR.
Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT assay to determine the effect of NALL on cell viability.
Materials:
-
Cells treated with NALL in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the NALL treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until purple formazan crystals are visible.
-
Solubilization:
-
Adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
-
Suspension cells: Add 100 µL of solubilization solution directly to each well.
-
-
Reading: Gently pipette up and down to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells. Express cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Autophagy Markers
This protocol outlines the detection of key autophagy markers, LC3-II and p62, by western blotting following NALL treatment.
Materials:
-
Cells treated with NALL
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and run equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy flux.
qPCR Analysis of Neuroinflammatory and Mitochondrial Genes
This protocol describes the analysis of gene expression changes in response to NALL treatment using quantitative real-time PCR.
Materials:
-
Cells treated with NALL
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, PGC-1α, NRF-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.
-
Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Mandatory Visualization
Signaling Pathways
References
Application Notes: N-Acetyl-L-leucine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-leucine (NALL), the L-enantiomer of the acetylated amino acid leucine, is emerging as a promising therapeutic agent for a range of neurodegenerative diseases.[1][2][3] It is an orally bioavailable compound with an excellent safety profile, having been used for many years in its racemic form for the treatment of vertigo.[4] Recent research has identified N-acetyl-L-leucine as the pharmacologically active enantiomer, demonstrating neuroprotective effects in various preclinical models of neurodegeneration, including Parkinson's disease, lysosomal storage disorders like Niemann-Pick disease type C and Sandhoff disease, and traumatic brain injury.[1][2][4] These application notes provide a summary of the current understanding of NALL's mechanism of action, quantitative data from key preclinical studies, and detailed protocols for its use in neurodegenerative disease models.
Mechanism of Action
The neuroprotective effects of N-acetyl-L-leucine are multifaceted, targeting several key pathways implicated in neurodegeneration. Once administered, NALL is thought to be deacetylated to L-leucine within cells.[5] The acetylation allows it to be transported into cells via monocarboxylate transporters (MCTs).[1][6]
1. Enhancement of Lysosomal and Autophagic Function: A primary mechanism of NALL is the rapid activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][7] NALL-induced TFEB activation leads to its translocation to the nucleus, where it promotes the expression of genes involved in lysosomal function and autophagy, thereby enhancing the clearance of pathological protein aggregates and dysfunctional organelles.[1][7]
2. Improvement of Mitochondrial Bioenergetics: NALL treatment has been shown to improve mitochondrial energy metabolism.[8] It appears to enhance the efficiency of ATP production from glucose through oxidative phosphorylation.[5] This is crucial in neurodegenerative diseases where mitochondrial dysfunction and energy deficits are common pathological features.
3. Reduction of Neuroinflammation: NALL has demonstrated anti-inflammatory properties in models of neurodegeneration.[4] It can reduce the expression of pro-inflammatory markers, which are known to contribute to neuronal cell death and disease progression.[4]
4. Attenuation of Pathological Protein Aggregation: In models of Parkinson's disease, NALL has been shown to reduce the levels of pathological phosphorylated α-synuclein (pS129-syn).[2][3][9][10] This effect is mediated, at least in part, by the upregulation of the serine protease HTRA1.[2][3][10]
Data Presentation
The following tables summarize the quantitative findings from key studies on the effects of N-acetyl-L-leucine in various neurodegenerative disease models.
Table 1: Effects of N-acetyl-L-leucine on Pathological Markers in Parkinson's Disease Models
| Model System | Treatment | Outcome Measure | Result | Reference |
| GBA1 L444P Patient-Derived Neurons | 10 mM NALL for 4 weeks | Triton-soluble pS129-α-synuclein | ~45% reduction (p<0.01) | [11] |
| GBA1 L444P Patient-Derived Neurons | 10 mM NALL for 4 weeks | Triton-insoluble pS129-α-synuclein | ~50% reduction (p<0.01) | [11] |
| GBA1 L444P Patient-Derived Neurons | 10 mM NALL | Parkin levels | ~70% increase (p<0.05) | [11] |
| LRRK2 R1441C Knock-in Mice | 100 mg/kg/day NALL (oral administration) | Dopamine-dependent motor learning | Significant improvement (p=0.0004 at session 18) | [3] |
Table 2: Effects of N-acetyl-L-leucine on Autophagy and Neuroinflammation Markers in a Traumatic Brain Injury Mouse Model
| Treatment | Time Point | Outcome Measure | Result | Reference |
| 100 mg/kg NALL (oral gavage) daily | 1 day | LC3-II levels | Significant increase (restoration of flux) | [12] |
| 100 mg/kg NALL (oral gavage) daily | 1 day | p62/SQSTM1 levels | Significant decrease (restoration of flux) | [12] |
| NALL in chow (0.5mg/kg) | 7 days | iNOS mRNA | Significant reduction | [12] |
| NALL in chow (0.5mg/kg) | 7 days | IL-1β mRNA | Significant reduction | [12] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. biorxiv.org [biorxiv.org]
- 2. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A sensational observation: A modified amino acid stops the onset of Parkinson’s disease in its early stage - News - Current events - Philipps-Universität Marburg [uni-marburg.de]
- 8. researchgate.net [researchgate.net]
- 9. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease [ouci.dntb.gov.ua]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Leucine augments specific skeletal muscle mitochondrial respiratory pathways during recovery following 7 days of physical inactivity in older adults - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for N-Acetyl-N-methyl-L-leucine
Application Notes & Protocols: HPLC Analysis of N-Acetyl-N-methyl-L-leucine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a modified amino acid derivative with potential applications in various fields of research and drug development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The proposed methods are based on established principles for the separation of N-acetylated and N-methylated amino acids and serve as a robust starting point for method development and validation. Two primary methods are described: a reversed-phase HPLC method for routine quantification and a chiral HPLC method for the assessment of enantiomeric purity.
I. Reversed-Phase HPLC Method for Quantification
This method is suitable for the quantitative analysis of this compound in various sample matrices.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or MS (ESI+) |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, a "dilute-and-shoot" approach may be sufficient. For more complex matrices like plasma or tissue homogenates, protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) may be necessary.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
II. Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate the L- and D-enantiomers of N-Acetyl-N-methyl-leucine. Chiral separation is critical for ensuring the stereochemical integrity of the compound, which can have significant implications for its biological activity.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based chiral column such as CHIRALPAK® series)
-
Hexane or Heptane, HPLC grade
-
Isopropanol (IPA) or Ethanol, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound reference standard (and its enantiomer if available)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA) |
| Mobile Phase | Hexane:Isopropanol:TFA (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Prepare solutions of the this compound sample in the mobile phase.
-
If available, prepare a solution of the racemic mixture to confirm the separation of the two enantiomers.
4. Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100 Where Area_L and Area_D are the peak areas of the L- and D-enantiomers, respectively.
III. Experimental Workflow and Data Visualization
The following diagrams illustrate the general workflows for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Caption: Decision logic for chiral HPLC analysis.
Application Notes and Protocols for the Mass Spectrometry Analysis of N-Acetyl-N-methyl-L-leucine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-N-methyl-L-leucine is a modified amino acid with potential applications in various fields of research and drug development. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and mechanism of action. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the sensitive and specific quantification of small molecules like this compound and its metabolites in complex biological matrices. These application notes provide detailed protocols for the analysis of this compound and its putative metabolites, drawing upon established methods for similar N-acetylated amino acids.
Disclaimer: Limited direct experimental data exists for the metabolism of this compound. The metabolic pathways and analytical methodologies described herein are based on known metabolic routes of structurally related compounds, particularly N-Acetyl-L-leucine.
Predicted Metabolism
Based on the metabolism of N-Acetyl-L-leucine, which undergoes deacetylation to form L-leucine, a primary metabolic pathway for this compound is predicted to be demethylation and/or deacetylation. The primary metabolite of N-Acetyl-L-leucine is L-leucine[1][2]. Therefore, potential metabolites of this compound could include N-Acetyl-L-leucine and N-methyl-L-leucine, with subsequent conversion to L-leucine.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for the Analysis of this compound and its Putative Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 188.13 | 116.1 | 15 |
| N-Acetyl-L-leucine | 174.12 | 86.1 | 20 |
| N-methyl-L-leucine | 146.13 | 100.1 | 18 |
| L-leucine | 132.10 | 86.1 | 15 |
| Internal Standard (e.g., ¹³C₆,¹⁵N-L-leucine) | 138.10 | 91.1 | 15 |
Table 2: Hypothetical Quantitative Analysis of this compound and Metabolites in Human Plasma (ng/mL)
| Sample ID | This compound | N-Acetyl-L-leucine | N-methyl-L-leucine | L-leucine |
| Control 1 | < LOQ | < LOQ | < LOQ | 85.2 |
| Control 2 | < LOQ | < LOQ | < LOQ | 92.5 |
| Dosed 1 (1h) | 152.3 | 25.8 | 12.1 | 150.7 |
| Dosed 2 (1h) | 148.9 | 28.1 | 10.9 | 155.2 |
| Dosed 1 (4h) | 45.7 | 55.4 | 32.6 | 210.3 |
| Dosed 2 (4h) | 42.1 | 59.2 | 30.5 | 218.9 |
| LOQ: Limit of Quantification |
Experimental Protocols
Sample Preparation from Plasma
This protocol is adapted from established methods for the extraction of amino acids and their derivatives from plasma[3][4].
Materials:
-
Human plasma (or other biological matrix)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled L-leucine in methanol)
-
Protein precipitation solution: 10% (w/v) Sulfosalicylic Acid (SSA) or 1 M Perchloric Acid (PCA) in water, or cold acetonitrile.
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the IS solution and vortex briefly.
-
Add 300 µL of cold protein precipitation solution (e.g., 10% SSA).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general method for the separation and detection of the target analytes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Putative metabolic pathway of this compound.
Caption: General signaling pathways for N-acyl amino acids.
References
- 1. Targeting the acetylation signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-leucine synthesis - chemicalbook [chemicalbook.com]
- 3. Targeted UPLC/MS/MS quantification of methylated amines and se... [publikationen.bibliothek.kit.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Determining the In Vitro Efficacy of N-Acetyl-N-methyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-N-methyl-L-leucine is an acetylated and methylated derivative of the essential amino acid L-leucine. Its structural modifications suggest a potential alteration in its transport and metabolic profile compared to L-leucine, making it a compound of interest for therapeutic development, particularly in the context of neurological disorders. Preclinical studies on the closely related compound N-acetyl-L-leucine (NALL) have indicated neuroprotective effects, modulation of lysosomal and mitochondrial function, and a role in reducing neuroinflammation.[1][2][3] These application notes provide a comprehensive overview of in vitro assays to determine the efficacy of this compound, complete with detailed experimental protocols and data presentation guidelines.
Proposed Mechanism of Action
N-Acetyl-L-leucine, a structural analog of this compound, is known to be a prodrug of L-leucine. It is transported into cells via monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[4][5] Once inside the cell, it is deacetylated to release L-leucine, which can then influence various cellular pathways. Key pathways affected include the enhancement of mitochondrial energy metabolism, modulation of autophagy, and regulation of lysosomal function.[1] Notably, the effects of N-acetyl-L-leucine appear to be independent of the mTOR signaling pathway, a common target of L-leucine. The proposed mechanism of action for this compound is hypothesized to be similar, with the N-methyl group potentially influencing transporter affinity and the rate of intracellular metabolism.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative parameters for the interaction of N-acetyl-L-leucine with cellular transporters. These values provide a benchmark for assessing the transport kinetics of this compound.
Table 1: Michaelis-Menten Constants (Km) for N-acetyl-L-leucine Uptake
| Transporter | Cell Line | Substrate | Km (mM) | Reference |
| MCT1 | HEK293 | N-acetyl-L-leucine | 3.0 | [4] |
| OAT1 | HEK293 | N-acetyl-L-leucine | 11 | [5] |
| OAT3 | HEK293 | N-acetyl-L-leucine | 8 | [5] |
Table 2: Inhibitory Constants (IC50) of N-acetyl-L-leucine
| Transporter | Cell Line | Inhibitor | IC50 (mM) | Reference |
| MCT1 | HEK293 | N-acetyl-L-leucine | 15 | [4] |
| OAT1 | HEK293 | N-acetyl-L-leucine | 6.2 | [4] |
| OAT3 | HEK293 | N-acetyl-L-leucine | 0.70 | [4] |
Experimental Protocols
The following protocols describe in vitro assays to evaluate the efficacy of this compound.
Transporter Uptake Assay
This assay determines if this compound is a substrate of MCT and OAT transporters.
-
Cell Lines: HEK293 or CHO cells stably overexpressing human MCT1, OAT1, or OAT3. A parental cell line not expressing the transporter is used as a negative control.
-
Reagents:
-
This compound
-
Radiolabeled this compound or a suitable probe substrate (e.g., [14C]-L-lactate for MCT1, [3H]-p-aminohippurate for OAT1, [3H]-estrone-3-sulfate for OAT3)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation Cocktail
-
-
Protocol:
-
Seed cells in a 24-well plate and grow to confluence.
-
Wash cells twice with pre-warmed Uptake Buffer.
-
Add Uptake Buffer containing varying concentrations of this compound (with a tracer amount of radiolabeled compound) or a radiolabeled probe substrate.
-
Incubate for a predetermined time (e.g., 5 minutes) at 37°C.
-
Stop the uptake by aspirating the buffer and washing the cells three times with ice-cold Uptake Buffer.
-
Lyse the cells with Lysis Buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells to normalize the data.
-
-
Data Analysis: Subtract the uptake in parental cells from the uptake in transporter-expressing cells to determine transporter-specific uptake. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Mitochondrial Function Assays
This assay measures the effect of this compound on cellular ATP levels.
-
Cell Lines: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons.
-
Reagents:
-
This compound
-
ATP assay kit (luciferase-based)
-
Cell culture medium
-
-
Protocol:
-
Seed cells in a white, opaque 96-well plate.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add the ATP releasing reagent from the kit to each well.
-
Incubate for 5-10 minutes at room temperature to lyse the cells and stabilize the ATP.
-
Add the luciferase/luciferin reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Generate an ATP standard curve. Calculate the ATP concentration in each sample and normalize to the control group.
This assay assesses the impact of this compound on mitochondrial health.
-
Cell Lines: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons.
-
Reagents:
-
This compound
-
Tetramethylrhodamine, ethyl ester (TMRE) or JC-1 dye
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
HBSS or phenol red-free medium
-
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate or on coverslips for microscopy.
-
Treat cells with this compound for the desired time.
-
In the last 30 minutes of treatment, add TMRE (final concentration 50-200 nM) to the culture medium.
-
For the positive control, treat a set of wells with FCCP (5-10 µM) for 10-15 minutes before TMRE staining.
-
Wash the cells with pre-warmed HBSS.
-
Measure fluorescence using a fluorescence plate reader (Ex/Em ~549/575 nm for TMRE) or visualize under a fluorescence microscope.[6]
-
-
Data Analysis: Quantify the mean fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Autophagy Flux Assay (LC3-II Western Blot)
This assay measures the effect of this compound on the autophagic process.
-
Cell Lines: Any cell line responsive to autophagy modulation (e.g., SH-SY5Y, HeLa).
-
Reagents:
-
This compound
-
Bafilomycin A1 or Chloroquine (lysosomal inhibitors)
-
RIPA buffer with protease inhibitors
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Protocol:
-
Seed cells in a 6-well plate.
-
Treat cells with this compound for the desired time.
-
In the final 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of wells to block the degradation of autophagosomes.
-
Harvest cells and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-LC3B antibody, followed by the secondary antibody.
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensity for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, especially in the presence of a lysosomal inhibitor, indicates an increase in autophagy flux.
In Vitro Neuroinflammation Assay
This assay evaluates the anti-inflammatory properties of this compound.
-
Cell Lines: Murine microglial cell line (BV-2) or primary microglia.
-
Reagents:
-
This compound
-
Lipopolysaccharide (LPS) to induce inflammation
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
-
Protocol:
-
Seed BV-2 cells in a 24-well plate.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of cytokines in the samples and compare the levels in treated versus untreated, LPS-stimulated cells.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Experimental Design for Preclinical Evaluation of N-Acetyl-L-leucine in Rodent Models of Neurodegenerative Disease
Introduction
This document provides a detailed experimental framework for investigating the therapeutic potential of N-Acetyl-L-leucine (NALL) in rodent models of neurodegenerative diseases. As there is a lack of scientific literature on "N-Acetyl-N-methyl-L-leucine," this protocol assumes the intended compound of interest is N-Acetyl-L-leucine (NALL), the pharmacologically active L-enantiomer of N-acetyl-leucine. NALL has demonstrated neuroprotective properties in preclinical studies, suggesting its potential as a therapeutic agent for neurological disorders.[1][2][3][4] The proposed mechanisms of action include the modulation of autophagy, reduction of neuroinflammation, and potential restoration of neuronal function.[1][4][5]
These application notes and protocols are designed for researchers, scientists, and drug development professionals to conduct comprehensive in vivo studies to assess the efficacy and mechanism of action of NALL. The experimental design incorporates two well-established rodent models: the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease and the controlled cortical impact (CCI) model of traumatic brain injury.
I. General Experimental Workflow
The overall experimental design will follow a multi-stage process, beginning with animal model induction, followed by NALL administration, behavioral assessments, and concluding with post-mortem tissue analysis.
II. Animal Models and Study Groups
The selection of appropriate animal models is critical for translating preclinical findings. This protocol outlines the use of two distinct and well-validated models to assess the broad neuroprotective potential of NALL.
| Parameter | MPTP Mouse Model of Parkinson's Disease | Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury |
| Animal Species | C57BL/6 Mice | C57BL/6 Mice |
| Age/Weight | 8-10 weeks old / 20-25g | 10-12 weeks old / 25-30g |
| Model Induction | Intraperitoneal injection of MPTP (e.g., 20 mg/kg, 4 doses at 2-hour intervals)[6][7] | Stereotaxic impact to the exposed dura over the somatosensory cortex[8][9] |
| Pathology | Dopaminergic neuron loss in the substantia nigra, striatal dopamine depletion | Focal cortical contusion, neuroinflammation, neuronal cell death[10] |
| Study Groups | 1. Sham (Saline injection) + Vehicle2. Sham + NALL3. MPTP + Vehicle4. MPTP + NALL | 1. Sham (Craniotomy only) + Vehicle2. Sham + NALL3. CCI + Vehicle4. CCI + NALL |
| Sample Size | n = 10-12 mice per group | n = 10-12 mice per group |
Table 1: Animal Model and Study Group Specifications.
III. N-Acetyl-L-leucine (NALL) Administration
Based on previous studies, oral administration of NALL has been shown to be effective.[11][12]
| Parameter | Protocol |
| Compound | N-Acetyl-L-leucine (NALL) |
| Vehicle | Sterile water or saline |
| Dose | 100 mg/kg/day (based on previous studies, dose-response studies may be warranted)[11][13] |
| Route of Administration | Oral gavage or formulated in chow[11] |
| Frequency | Once daily |
| Duration | Dependent on the specific model and study endpoints (e.g., 7-14 days for acute models) |
Table 2: NALL Administration Protocol.
IV. Behavioral Assessments
A battery of behavioral tests will be employed to assess motor function and cognitive performance, relevant to the induced pathologies.
| Behavioral Test | Model | Parameter Measured | Protocol Summary |
| Rotarod Test | MPTP, CCI | Motor coordination and balance | Mice are placed on an accelerating rotating rod, and the latency to fall is recorded.[2][14][15] |
| Morris Water Maze | CCI | Spatial learning and memory | Mice are trained to find a hidden platform in a pool of water using distal cues. Escape latency and time in the target quadrant are measured.[3][16][17] |
Table 3: Behavioral Testing Protocols.
V. Post-Mortem Tissue Analysis
At the study endpoint, brain tissue will be collected for biochemical and histological analyses to investigate the underlying mechanisms of NALL's effects.
A. Biochemical Assays
| Assay | Target | Tissue | Method |
| Western Blot | Autophagy markers (LC3-I, LC3-II, p62/SQSTM1)[18][19][20] | Ipsilateral cortex (CCI), Striatum & Substantia Nigra (MPTP) | Protein expression levels will be quantified to assess autophagic flux. |
| ELISA | Pro-inflammatory cytokines (TNF-α, IL-1β)[21][22][23] | Ipsilateral cortex (CCI), Striatum & Substantia Nigra (MPTP) | Cytokine levels will be measured to quantify the extent of neuroinflammation. |
Table 4: Biochemical Analysis Protocols.
B. Histological Analysis
| Staining Method | Target | Tissue | Purpose |
| Immunohistochemistry | Iba1 (microglia), GFAP (astrocytes)[24][25][26] | Perilesional cortex (CCI), Substantia Nigra (MPTP) | To visualize and quantify glial activation as a marker of neuroinflammation. |
| Immunohistochemistry | Tyrosine Hydroxylase (TH) | Substantia Nigra (MPTP) | To quantify the extent of dopaminergic neuron loss. |
| Cresyl Violet Staining | Neurons | Ipsilateral cortex (CCI) | To assess lesion volume and neuronal cell loss. |
Table 5: Histological Analysis Protocols.
VI. Signaling Pathway Visualization
The hypothesized mechanism of action of NALL involves the modulation of autophagy and neuroinflammation. The following diagram illustrates these interconnected pathways.
VII. Detailed Experimental Protocols
A. MPTP Induction Protocol (Acute Regimen)
-
Preparation: Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/ml.
-
Administration: Administer four intraperitoneal (i.p.) injections of MPTP at 20 mg/kg body weight, with a 2-hour interval between each injection.[6][7]
-
Control Group: Administer equivalent volumes of sterile saline to the sham control group.
-
Post-injection Monitoring: Monitor animals for any signs of distress.
B. Controlled Cortical Impact (CCI) Protocol
-
Anesthesia: Anesthetize the mouse with isoflurane (3-4% for induction, 1-2% for maintenance).
-
Surgical Preparation: Secure the animal in a stereotaxic frame. Make a midline incision to expose the skull.
-
Craniotomy: Perform a craniotomy (e.g., 4 mm diameter) over the right parietal cortex, keeping the dura intact.
-
Impact: Deliver a controlled impact using a pneumatic or electromagnetic impactor (e.g., 3 mm tip diameter, 1.0 mm impact depth, 4 m/s velocity).[8][9]
-
Closure: Suture the incision and provide post-operative care, including analgesics.
-
Sham Control: Perform the same surgical procedure, including the craniotomy, but without the cortical impact.
C. Rotarod Test Protocol
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Training: On the day before testing, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes.
-
Testing: Place the mouse on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. Perform three trials with an inter-trial interval of at least 15 minutes.[2][14][15]
D. Morris Water Maze Protocol
-
Setup: Fill a circular pool with water made opaque with non-toxic white paint. Place a hidden platform 1 cm below the water surface.
-
Acquisition Phase (4-5 days): Conduct four trials per day. Gently place the mouse into the water at one of four starting positions. Allow the mouse to search for the platform for 60-90 seconds. If it fails to find it, guide it to the platform.
-
Probe Trial (24 hours after last acquisition trial): Remove the platform and allow the mouse to swim for 60 seconds.
-
Data Collection: Record the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial using a video tracking system.[3][16][17]
E. Immunohistochemistry Protocol (for Iba1/GFAP)
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in sucrose solution and section on a cryostat (e.g., 30 µm sections).
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block with a solution containing normal serum and Triton X-100.
-
Incubate with primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP) overnight at 4°C.[24][25][26]
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the intensity of the fluorescent signal or the number of positive cells in the region of interest.
F. Western Blot Protocol (for LC3 and p62)
-
Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Calculate the LC3-II/LC3-I ratio.
G. ELISA Protocol (for TNF-α and IL-1β)
-
Sample Preparation: Homogenize brain tissue and prepare lysates according to the ELISA kit manufacturer's instructions.
-
Assay Procedure:
-
Add standards and samples to the pre-coated microplate.
-
Incubate and wash the plate.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the enzyme conjugate.
-
Incubate and wash.
-
Add the substrate and stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.[21][22][23]
VIII. Data Presentation and Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., t-test, one-way or two-way ANOVA followed by post-hoc tests) to determine statistical significance (p < 0.05). All data should be summarized in clearly structured tables for easy comparison between experimental groups.
IX. Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of N-Acetyl-L-leucine in rodent models of neurodegenerative diseases. By combining behavioral, biochemical, and histological analyses, this protocol will enable a thorough assessment of the therapeutic potential and underlying mechanisms of action of NALL. The use of multiple, well-characterized animal models will enhance the translational relevance of the findings.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. MPD: JaxCC1: project protocol [phenome.jax.org]
- 3. mmpc.org [mmpc.org]
- 4. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 5. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 8. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 9. kopfinstruments.com [kopfinstruments.com]
- 10. Rodent Controlled Cortical Impact Injury Model of Traumatic Brain Injury - Creative Biolabs [creative-biolabs.com]
- 11. N-acetyl-L-leucine treatment attenuates neuronal cell death and suppresses neuroinflammation after traumatic brain injury in mice | bioRxiv [biorxiv.org]
- 12. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotarod-Test for Mice [protocols.io]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. raybiotech.com [raybiotech.com]
- 22. Mouse TNF-alpha ELISA Kit Elisa Kit KE10002 | Proteintech [ptglab.com]
- 23. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]
- 24. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 25. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of N-Acetyl-N-methyl-L-leucine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-N-methyl-L-leucine is a derivative of the essential amino acid L-leucine. While the biological significance and therapeutic potential of its close analog, N-Acetyl-L-leucine, are increasingly being recognized, particularly in the context of neurological disorders, the specific roles and characteristics of this compound remain an area of active investigation.[1][2] The addition of a methyl group to the acetylated nitrogen atom can significantly alter the molecule's polarity, membrane permeability, and interaction with biological targets, making its precise quantification in biological matrices a critical aspect of research and development.
These application notes provide a comprehensive overview of proposed methodologies for the quantification of this compound in various biological samples. Given the limited availability of specific validated methods for this particular compound, the protocols outlined below are based on established techniques for similar molecules, such as N-Acetyl-L-leucine and other N-methylated amino acids.[3][4][5] These protocols are intended to serve as a detailed starting point for method development and validation.
Quantitative Data Summary
As of the latest literature review, specific quantitative data, such as established limits of detection (LOD) and quantification (LOQ) for this compound in biological samples, are not widely published. However, based on methods for structurally similar compounds, the following table provides target quantitative parameters for method development using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | Target Value | Biological Matrix | Notes |
| Limit of Detection (LOD) | 1–10 ng/mL | Plasma, Serum, Cerebrospinal Fluid (CSF) | These are estimated target values based on similar assays for N-acetylated amino acids. Actual LOD will be instrument and matrix-dependent.[6] |
| Limit of Quantification (LOQ) | 5–25 ng/mL | Plasma, Serum, CSF | The LOQ should be established with a signal-to-noise ratio of at least 10 and demonstrated with acceptable precision and accuracy.[6] |
| Linear Range | 25–5000 ng/mL | Plasma, Serum, CSF | A linear dynamic range should be established to cover expected physiological and pharmacological concentrations. |
| Recovery | >85% | All matrices | Extraction efficiency should be consistently high to ensure accurate quantification. |
| Intra-day Precision (%CV) | <15% | All matrices | Precision should be assessed at low, medium, and high concentrations within the linear range. |
| Inter-day Precision (%CV) | <15% | All matrices | To be determined by analyzing quality control samples on at least three different days. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from human plasma. A stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is recommended for optimal accuracy and precision. If a custom synthesis of the deuterated standard is not feasible, a structurally similar N-acetylated and N-methylated amino acid can be considered after thorough validation.
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d3 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike 50 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of internal standard working solution (e.g., 500 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 188.1 -> Product ion (Q3) m/z [To be determined experimentally, likely fragments corresponding to loss of the carboxyl group or cleavage of the side chain].
-
This compound-d3: Precursor ion (Q1) m/z 191.1 -> Product ion (Q3) m/z [To be determined experimentally].
-
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards using a weighted (1/x²) linear regression.
Visualizations
Experimental Workflow
References
- 1. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Lysosomal Storage Disorders with N-Acetyl-N-methyl-L-leucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-N-methyl-L-leucine, a derivative of the essential amino acid L-leucine, has emerged as a promising therapeutic agent for a range of neurological conditions, including several lysosomal storage disorders (LSDs). This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound in the context of LSDs, with a particular focus on Niemann-Pick disease type C (NPC) and GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases).
N-Acetyl-L-leucine is believed to exert its neuroprotective effects through multiple mechanisms. It has been shown to modulate glucose and antioxidant metabolism, enhance autophagy, and potentially reduce neuroinflammation.[1] Notably, the L-enantiomer of acetyl-leucine has been identified as the neuroprotective isomer.[2][3] Preclinical studies in mouse models of NPC (Npc1-/-) and Sandhoff disease (Hexb-/-) have demonstrated that N-Acetyl-L-leucine can delay disease progression, extend lifespan, and improve motor function.[2][3][4] These promising preclinical findings have been followed by clinical trials in patients with NPC, which have shown encouraging results in improving neurological symptoms.
These application notes and protocols are intended to guide researchers in designing and executing experiments to further elucidate the mechanisms of action and therapeutic potential of this compound for lysosomal storage disorders.
Data Presentation
In Vitro Efficacy of N-Acetyl-L-leucine
| Cell Line | Disorder Model | Treatment | Concentration | Outcome | Significance | Reference |
| NPC1-/- CHO | Niemann-Pick C | N-Acetyl-DL-leucine | Dose-dependent | Reduced relative lysosomal volume | - | |
| NPC1-/- CHO | Niemann-Pick C | N-Acetyl-L-leucine | Dose-dependent | Reduced relative lysosomal volume | - | |
| NPC1-/- CHO | Niemann-Pick C | N-Acetyl-D-leucine | 5 mM | Reduced relative lysosomal volume | Effective only at highest concentration | |
| NPC Patient Fibroblasts | Niemann-Pick C | N-Acetyl-L-leucine | Not specified | Most effective in reducing relative lysosomal volume | p < 0.001 | [2] |
| NPC Patient Fibroblasts | Niemann-Pick C | N-Acetyl-DL-leucine | Not specified | Reduced relative lysosomal volume | p < 0.01 | |
| NPC Patient Fibroblasts | Niemann-Pick C | N-Acetyl-D-leucine | Not specified | No significant reduction in relative lysosomal volume | Not significant |
In Vivo Efficacy of N-Acetyl-L-leucine in Mouse Models
| Mouse Model | Disorder | Treatment | Administration Route | Key Findings | Reference |
| Npc1-/- | Niemann-Pick C | N-Acetyl-DL-leucine, N-Acetyl-L-leucine | Pre-symptomatic | Delayed disease progression, extended lifespan | [3][4][5][6] |
| Npc1-/- | Niemann-Pick C | N-Acetyl-D-leucine | Pre-symptomatic | No significant effect on disease progression or lifespan | [3][4][5][6] |
| Npc1-/- | Niemann-Pick C | N-Acetyl-DL-leucine, N-Acetyl-L-leucine | Symptomatic | Improved ataxia | [3] |
| Hexb-/- (Sandhoff) | GM2 Gangliosidosis | N-Acetyl-DL-leucine | Not specified | Improved gait | [3][4] |
Clinical Trial Data for N-Acetyl-L-leucine in Niemann-Pick Disease Type C
| Trial Phase | Number of Patients | Age Range | Dosage | Duration | Primary Endpoint | Key Outcome | Reference |
| Phase II | 33 | 7-64 years | 4 g/day (≥13 years), weight-tiered (6-12 years) | 6 weeks | Clinical Impression of Change in Severity (CI-CS) | Significant improvement in CI-CS score (mean difference 0.86, p=0.029) | [5] |
| Phase III | 60 | 4 years and older | 4 g/day (≥13 years or ≥35kg), 3 g/day (25 to <35kg), 2 g/day (15 to <25kg) | 12 weeks (crossover) | Scale for the Assessment and Rating of Ataxia (SARA) | Statistically significant improvement in SARA scores | [7][8][9] |
Experimental Protocols
In Vitro Protocol: Assessment of Lysosomal Volume in NPC1-deficient Cells
This protocol outlines the steps for treating NPC1-deficient cells with N-Acetyl-L-leucine and quantifying changes in lysosomal volume using a fluorescent dye.
Materials:
-
NPC1-/- Chinese Hamster Ovary (CHO) cells or NPC patient-derived fibroblasts
-
Wild-type control cells
-
Cell culture medium and supplements
-
N-Acetyl-L-leucine, N-Acetyl-DL-leucine, N-Acetyl-D-leucine
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Culture NPC1-deficient and wild-type cells in appropriate medium under standard conditions (37°C, 5% CO2).
-
Treatment: Seed cells in multi-well plates suitable for imaging. Once attached, treat the cells with varying concentrations of N-Acetyl-L-leucine, N-Acetyl-DL-leucine, and N-Acetyl-D-leucine for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control group.
-
Lysosomal Staining:
-
Thirty minutes before the end of the treatment period, add LysoTracker dye to the culture medium at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the total LysoTracker fluorescence intensity or the number and size of LysoTracker-positive puncta per cell using image analysis software.
-
Normalize the data to the number of cells (DAPI-positive nuclei).
-
In Vivo Protocol: Evaluation of N-Acetyl-L-leucine in a Mouse Model of Niemann-Pick Type C
This protocol describes the administration of N-Acetyl-L-leucine to Npc1-/- mice and the subsequent behavioral and survival analysis.
Materials:
-
Npc1-/- mice and wild-type littermate controls
-
N-Acetyl-L-leucine
-
Vehicle for drug administration (e.g., drinking water or chow)
-
Equipment for behavioral testing (e.g., rotarod, open field arena)
-
Animal scale
Procedure:
-
Animal Husbandry: House mice in a controlled environment with ad libitum access to food and water.
-
Drug Administration:
-
Prepare N-Acetyl-L-leucine in the chosen vehicle. A common method is to dissolve it in the drinking water or incorporate it into the chow.
-
Begin administration at a pre-symptomatic age (e.g., 3 weeks) or after symptom onset, depending on the study design.
-
Monitor daily water/food consumption to estimate the dosage received by each animal.
-
-
Behavioral Assessment:
-
Perform a battery of behavioral tests at regular intervals to assess motor coordination, balance, and exploratory activity.
-
Rotarod test: Measure the latency to fall from a rotating rod to assess motor coordination and balance.
-
Open field test: Record locomotor activity, exploratory behavior, and anxiety-like behavior.
-
-
Survival Analysis: Monitor the health and survival of the mice daily. The humane endpoint is typically defined by a certain percentage of body weight loss or the presentation of severe neurological symptoms.
-
Tissue Collection and Analysis (Optional): At the end of the study, tissues such as the brain can be collected for histological or biochemical analysis to assess markers of neurodegeneration, inflammation, and lysosomal storage.
Visualizations
References
- 1. US4562152A - Process for obtaining pure L-leucine - Google Patents [patents.google.com]
- 2. biorxiv.org [biorxiv.org]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. nnpdf.org [nnpdf.org]
- 7. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]
- 8. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]
- 9. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of N-Acetyl-N-methyl-L-leucine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-Acetyl-N-methyl-L-leucine in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What are the initial troubleshooting steps?
Initial troubleshooting should focus on simple modifications to your dissolution procedure:
-
Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the compound.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious and ensure the compound is stable at the elevated temperature.
-
pH Adjustment: The solubility of ionizable compounds like this compound, which has a carboxylic acid group, can be highly dependent on the pH of the solution.
Q3: How does pH affect the solubility of this compound?
This compound is a carboxylic acid. At a pH below its pKa, it will be in its less soluble, neutral form. By increasing the pH of the aqueous solution to be above the pKa of the carboxylic acid group (typically around 2-4 for N-acylated amino acids), the compound will be deprotonated to its more soluble carboxylate salt form. Therefore, adjusting the pH of your buffer to a neutral or slightly alkaline range (e.g., pH 7.4) is a primary strategy to enhance its solubility.
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, using water-miscible organic co-solvents is a common and effective strategy. Solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are frequently used. For N-Acetyl-D-leucine, the solubility is approximately 1 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[3] It is recommended to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration. Be aware that high concentrations of organic solvents may affect your experimental system (e.g., cell viability).
Troubleshooting Guide
This guide provides systematic approaches to overcoming solubility issues with this compound.
Problem 1: Compound fails to dissolve in aqueous buffer at the desired concentration.
dot graph TD{ subgraph "Troubleshooting Workflow for Poor Solubility" A[Start: Compound Precipitation] --> B{Initial Checks}; B --> C{pH Adjustment}; C --> D{Co-solvent Addition}; D --> E{Use of Solubilizing Agents}; E --> F[Successful Dissolution]; B --> G[Sonication & Gentle Heating]; G --> C; end
} caption: "Workflow for addressing solubility issues."
| Step | Action | Rationale | Considerations |
| 1. Initial Physical Methods | Apply sonication and/or gentle warming (e.g., 37°C) to the solution. | These methods increase the kinetic energy of the system, which can help overcome the energy barrier for dissolution. | Ensure the compound is stable to heat. Monitor for any signs of degradation. |
| 2. pH Adjustment | Increase the pH of the aqueous buffer. For this compound, a pH of 7.4 or higher is recommended. | As a carboxylic acid, increasing the pH above its pKa will convert it to the more soluble anionic (carboxylate) form. | Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). Buffer choice is important to maintain the desired pH. |
| 3. Co-solvent Addition | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. | Organic co-solvents can disrupt the hydrogen bonding network of water and provide a more favorable environment for hydrophobic molecules to dissolve. | The final concentration of the organic solvent should be kept to a minimum to avoid interfering with the experiment. A common limit for DMSO in cell-based assays is <0.5%. |
| 4. Use of Solubilizing Agents | Consider the addition of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to the aqueous solution. | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules, like N-acylated amino acids, forming inclusion complexes that are more water-soluble.[4][5][6] | The type of cyclodextrin and its concentration may need to be optimized. Ensure the cyclodextrin itself does not interfere with your assay. |
Problem 2: Compound precipitates out of solution over time.
This indicates that you may have created a supersaturated solution which is thermodynamically unstable.
| Strategy | Description | Recommendation |
| Determine Thermodynamic Solubility | The concentration at which the compound precipitates over time is likely above its thermodynamic solubility at that condition. | Perform a thermodynamic solubility assay to determine the true equilibrium solubility. This will inform the maximum stable concentration you can achieve under those conditions. |
| Formulation with Stabilizers | The use of certain excipients can help stabilize a supersaturated solution. | While more common in drug formulation, the use of hydrophilic polymers could potentially inhibit precipitation. This would require significant empirical testing. |
Quantitative Data Summary
The following table summarizes the solubility data for the closely related compound, N-Acetyl-L-leucine, which can serve as a useful reference point.
| Compound | Solvent | Temperature (°C) | Solubility |
| N-Acetyl-L-leucine | Water | 25 | 8.1 mg/mL[1] |
| N-Acetyl-D-leucine | Ethanol | Not Specified | ~1 mg/mL[3] |
| N-Acetyl-D-leucine | DMSO | Not Specified | ~30 mg/mL[3] |
| N-Acetyl-D-leucine | DMF | Not Specified | ~30 mg/mL[3] |
| N-Acetyl-D-leucine | 1:4 DMSO:PBS (pH 7.2) | Not Specified | ~0.2 mg/mL[3] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Thermodynamic solubility determination workflow."
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Preparation of this compound Solution using a Co-solvent
This protocol is for preparing a working solution when direct dissolution in an aqueous buffer is not feasible.
Methodology:
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in a minimal volume of a suitable organic co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Working Solution Preparation: Perform serial dilutions of the stock solution into your pre-warmed aqueous experimental buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
Final Check: After dilution, mix the solution thoroughly and visually inspect for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
Protocol 3: Enhancing Solubility with Cyclodextrins
This protocol outlines the use of cyclodextrins to improve aqueous solubility.
Methodology:
-
Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer. The concentration of the cyclodextrin may need to be optimized (a starting point could be 1-10% w/v).
-
Complexation: Add the this compound powder directly to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture at a constant temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved compound remains, filter the solution to remove the excess solid.
-
Application: The resulting clear solution contains the this compound-cyclodextrin complex and can be used in your experiments.
Signaling Pathways and Logical Relationships
While no specific signaling pathways are directly implicated with this compound solubility issues in the literature, the challenge of poor solubility is a common hurdle in drug discovery and development that impacts various downstream applications. The following diagram illustrates the logical relationship between poor solubility and its consequences in a research setting.
References
- 1. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing N-Acetyl-L-leucine (NALL) Dosage for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing N-Acetyl-L-leucine (NALL), also referred to as N-Acetyl-N-methyl-L-leucine in some contexts, for neuroprotection research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the effective design and execution of experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dosage for NALL in in vivo neuroprotection studies?
For most preclinical studies in mouse models of neurodegenerative diseases, a common and effective starting dosage for oral administration is 100 mg/kg/day .[1][2] This dosage has been shown to yield neuroprotective effects in models of traumatic brain injury and Parkinson's disease.[1][2] However, dose-response studies are always recommended to determine the optimal dosage for your specific model and experimental paradigm.
2. What is a typical concentration range for NALL in in vitro neuroprotection assays?
The effective concentration of NALL in in vitro studies can vary significantly depending on the cell type and the nature of the neurotoxic insult. Published studies have utilized a broad range, from 1 µM to 10 mM . It is advisable to perform a dose-response curve to identify the optimal concentration for your specific cell culture system.
3. How should I prepare NALL for in vivo and in vitro experiments?
-
In Vivo (Oral Gavage): NALL can be prepared for oral gavage by first dissolving it in ethanol to create a stock solution (e.g., 50 mg/mL) and then diluting it with water to the final desired concentration (e.g., 10 mg/mL).[1][2] Alternatively, a suspension can be made in a vehicle like carboxymethylcellulose sodium (CMC-Na).[3]
-
In Vitro: For cell culture experiments, NALL is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 35 mg/mL or 202.06 mM).[3][4] This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
4. What are the known mechanisms of neuroprotection for NALL?
The neuroprotective effects of NALL are primarily attributed to two key mechanisms:
-
Activation of Autophagy: NALL has been shown to restore autophagy flux, which is the process of cellular self-cleaning.[5] This helps in the removal of aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative diseases.[5] The regulation of autophagy is linked to the mTORC1 signaling pathway.[6]
-
Reduction of Neuroinflammation: NALL can attenuate neuroinflammation by reducing the activation of microglia and the expression of pro-inflammatory cytokines.[5][6][7][8]
5. Is NALL stable in cell culture medium?
While specific long-term stability data in various cell culture media is not extensively published, it is a common practice to prepare fresh dilutions of NALL from a frozen DMSO stock for each experiment to ensure potency. As a general guideline for amino acid stability, some can degrade over time in solution.[9][10] For critical long-term experiments, it is advisable to perform a stability check of NALL in your specific medium and culture conditions.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with NALL.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of NALL in aqueous solution for in vivo use. | NALL has limited solubility in water. | - Prepare a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) for oral administration.[3]- First, dissolve NALL in a small amount of a compatible solvent like ethanol before diluting with water.[1][2] Ensure the final ethanol concentration is safe for animal administration. |
| Cloudiness or precipitation in cell culture medium after adding NALL stock. | The concentration of NALL or the final DMSO concentration is too high, leading to insolubility in the aqueous medium. | - Ensure the final DMSO concentration is kept low (e.g., ≤ 0.1%).- Prepare a more diluted stock solution of NALL in DMSO.- Gently warm the medium to 37°C and vortex briefly to aid dissolution.[11] |
| Inconsistent or no neuroprotective effect observed. | - Suboptimal dosage/concentration.- Inadequate treatment duration.- Degradation of the NALL compound.- Issues with the experimental model. | - Perform a thorough dose-response and time-course experiment to determine the optimal parameters for your specific model.- Prepare fresh NALL solutions for each experiment from a properly stored stock.- Verify the health and response of your neuronal cultures or animal model to the neurotoxic insult. |
| Observed cellular toxicity at higher concentrations. | High concentrations of NALL or the solvent (DMSO) may induce cytotoxicity. | - Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of NALL and the vehicle in your cell line.- Always include a vehicle-only control group in your experiments. |
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of NALL against a neurotoxin in a neuronal cell culture model.
1. Cell Culture and Plating:
- Culture your neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons according to standard protocols.
- Plate the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA analysis) at a density that allows for optimal growth and response to treatment.
2. NALL Preparation and Treatment:
- Prepare a stock solution of NALL in sterile DMSO (e.g., 100 mM). Store at -20°C.
- On the day of the experiment, dilute the NALL stock solution in pre-warmed, complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).
- Pre-treat the cells with the NALL-containing medium for a specific duration (e.g., 2-24 hours) before introducing the neurotoxin.
3. Induction of Neurotoxicity:
- Prepare the neurotoxin of choice (e.g., MPP+, 6-OHDA, glutamate) at a pre-determined toxic concentration in cell culture medium.
- After the NALL pre-treatment period, add the neurotoxin to the wells containing the cells and NALL.
4. Incubation:
- Incubate the cells for a period sufficient to induce significant cell death in the neurotoxin-only control group (e.g., 24-48 hours).
5. Assessment of Neuroprotection:
- Evaluate cell viability using a standard method such as the MTT assay, LDH release assay, or live/dead cell staining.
- For mechanistic studies, lyse the cells to extract protein or RNA for analysis by Western blotting, qPCR, or other relevant techniques to assess markers of apoptosis, autophagy, or inflammation.
Controls to Include:
-
Untreated cells (negative control)
-
Vehicle (DMSO)-treated cells
-
Neurotoxin-only treated cells
-
NALL-only treated cells (to assess for any direct effects of NALL on cell viability)
In Vivo Neuroprotection Study via Oral Gavage in Mice
This protocol outlines the procedure for administering NALL to mice via oral gavage.
1. Animal Handling and Preparation:
- All animal procedures must be approved by the institutional animal care and use committee (IACUC).
- Acclimatize the mice to the housing conditions and handling.
- Weigh each mouse to accurately calculate the required dose volume. The maximum volume for oral gavage in mice is typically 10 mL/kg.[12]
2. NALL Solution Preparation:
- Prepare the NALL solution for oral administration as described in the FAQ section (e.g., dissolved in ethanol and diluted with water, or as a suspension in CMC-Na).[1][2][3]
3. Oral Gavage Procedure:
- Gently but firmly restrain the mouse.
- Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib) to ensure it reaches the stomach without causing injury.
- Slowly and carefully insert the gavage needle into the esophagus. Do not force the needle.
- Once the needle is correctly positioned in the stomach, slowly administer the NALL solution.
- Carefully withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress after the procedure.
4. Experimental Timeline:
- The timing and duration of NALL administration will depend on the specific neurodegenerative model. It can be administered prophylactically (before the insult) or therapeutically (after the insult).
- At the end of the experiment, tissues (e.g., brain) can be collected for histological, biochemical, or molecular analysis to assess neuroprotection.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the neuroprotective effects of NALL.
Table 1: In Vivo Studies
| Neurodegenerative Model | Animal | Dosage | Administration Route | Treatment Duration | Key Neuroprotective Outcomes | Reference |
| Traumatic Brain Injury (CCI) | Mouse | 100 mg/kg/day | Oral gavage | 4 days | Attenuated cortical cell death, reduced neuroinflammation, improved motor and cognitive outcomes. | [1][2] |
| Parkinson's Disease (MPTP) | Mouse | 100 mg/kg/day | Oral gavage | - | Alleviated motor impairments and dopaminergic neuronal deficits. | - |
| Niemann-Pick Disease Type C | Mouse | 0.1 g/kg/day | Oral | From 3 or 8 weeks of age | Delayed disease progression and extended lifespan. | - |
Table 2: In Vitro Studies
| Cell Model | Neurotoxic Insult | NALL Concentration Range | Treatment Duration | Key Neuroprotective Outcomes | Reference |
| Human iPSC-derived dopaminergic neurons (GBA1 mutation) | - | 1-10 mM | 4 weeks | Dose-dependent decrease of pS129-synuclein. | - |
| NPC1-null CHO cells | - | 1 µM - 5 mM | 7 days | Dose-dependent reduction in lysosomal volume. | [13][14] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the neuroprotective action of NALL.
References
- 1. biorxiv.org [biorxiv.org]
- 2. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nnpdf.org [nnpdf.org]
- 7. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. scispace.com [scispace.com]
Preventing degradation of N-Acetyl-N-methyl-L-leucine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Acetyl-N-methyl-L-leucine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. One supplier suggests that the compound is stable for at least four years under these conditions. For short-term storage, 0-8°C is also acceptable.[1][2][3]
Q2: What are the primary factors that can cause degradation of this compound?
The primary factors that can lead to the degradation of this compound include exposure to high temperatures, humidity, light, and incompatible substances such as strong oxidizing agents.[4]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation could occur through hydrolysis of the acetyl or methyl groups, or oxidation. Based on studies of similar compounds like N-acetyl-cysteine, degradation can be induced by acidic, alkaline, and oxidative conditions.[5][6]
Q4: How can I detect degradation of my this compound sample?
Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC). A change in the physical appearance of the white crystalline powder, such as discoloration or clumping, may also indicate degradation. A patent for detecting related substances in N-acetyl-L-leucine suggests using HPLC with a C18 column and UV detection at 206nm.[4][7]
Q5: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, humidity, light exposure). 2. Perform analytical testing (e.g., HPLC) to assess the purity of the compound. 3. If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions. |
| Change in physical appearance (e.g., color, texture) | Exposure to moisture, light, or high temperatures. | 1. Immediately transfer the compound to a desiccator to remove moisture. 2. Store in a dark, cool, and dry place as recommended. 3. Test the purity of the compound before further use. |
| Poor solubility | Potential degradation or presence of impurities. | 1. Confirm the appropriate solvent for your experiment. 2. Analyze the purity of the compound. Degradation products may have different solubility profiles. |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under various stress conditions. This is a general guideline and should be optimized for your specific laboratory conditions and equipment.
1. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Sample Solutions: Subject aliquots of the this compound to different stress conditions (see table below). After the specified time, dilute the samples to the same concentration as the standard solution.
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 206 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 40-50°C.[7]
3. Forced Degradation Conditions:
| Condition | Method |
| Acid Hydrolysis | Reflux the sample with 0.1 M HCl at 80°C for 2 hours. |
| Alkaline Hydrolysis | Reflux the sample with 0.1 M NaOH at 80°C for 2 hours. |
| Oxidative Degradation | Treat the sample with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 80°C for 48 hours. |
| Photolytic Degradation | Expose the solid sample to direct sunlight for 7 days. |
4. Analysis:
-
Inject the standard and stressed sample solutions into the HPLC system.
-
Compare the chromatograms of the stressed samples to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Stability
| Parameter | Condition | Duration | Expected Stability | Reference |
| Temperature | -20°C | Long-term | ≥ 4 years | [1] |
| 0 - 8°C | Short-term | Stable | [2][3] | |
| Humidity | Dry environment | N/A | High | [4] |
| Light | Protected from light | N/A | High | [4] |
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents [patents.google.com]
Troubleshooting N-Acetyl-N-methyl-L-leucine interference in biochemical assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering potential interference from N-Acetyl-N-methyl-L-leucine in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay shows unexpected results in the presence of this compound. What could be the cause?
A1: this compound, like other small molecules, can interfere with fluorescence-based assays through several mechanisms. One common issue is compound autofluorescence, where the test compound itself emits light at wavelengths that overlap with the assay's detection wavelengths, leading to false-positive signals.[1] Another possibility is fluorescence quenching, where the compound absorbs the excitation or emission energy of the fluorophore, resulting in a decreased signal and potential false negatives.
To determine if this compound is autofluorescent, you can measure its fluorescence spectrum in the assay buffer without the other assay components.
Q2: I am observing inhibition in my luciferase-based reporter assay when I add this compound. Is it a real hit?
A2: Not necessarily. Many compounds can directly inhibit the luciferase enzyme, leading to a false-positive result that appears as inhibition of your target.[2] This is a common artifact in high-throughput screening. To investigate this, you should perform a counter-screen. This involves running the luciferase assay with the purified luciferase enzyme and your compound in the absence of your target protein. If you still observe inhibition, it is likely that this compound is a direct inhibitor of luciferase.
Q3: How can I confirm that the observed activity of this compound in my primary screen is genuine?
A3: The gold standard for hit confirmation is to use an orthogonal assay.[3][4][5][6] An orthogonal assay measures the same biological endpoint as your primary assay but uses a different detection technology. For example, if your primary screen was a fluorescence-based assay, you could use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of this compound to your target.[7] A positive result in a well-designed orthogonal assay significantly increases confidence that your initial observation is not an artifact.
Q4: Could the N-methyl group on this compound contribute to assay interference?
A4: Yes, the N-methyl group can alter the physicochemical properties of the parent molecule, N-acetyl-L-leucine. N-methylation can increase a compound's lipophilicity and affect its solubility and conformation. These changes could potentially lead to non-specific interactions with assay components, such as proteins or detection reagents. While specific data on this compound interference is limited, it is a possibility that should be investigated through appropriate control experiments.
Troubleshooting Guides
Guide 1: Investigating Autofluorescence of this compound
This guide provides a step-by-step protocol to determine if this compound is contributing to background fluorescence in your assay.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in your assay buffer to match the concentrations used in your primary assay.
-
Pipette the dilutions into the wells of the same type of microplate used for your assay.
-
Include control wells containing only the assay buffer and the solvent at the same final concentration.
-
Read the plate using the same fluorescence plate reader and filter settings as your primary assay.
-
Analyze the data: Compare the fluorescence intensity of the wells containing this compound to the buffer/solvent-only controls. A concentration-dependent increase in fluorescence indicates autofluorescence.
Table 1: Interpreting Autofluorescence Results
| Observation | Interpretation | Next Steps |
| No significant fluorescence above background. | Autofluorescence is unlikely to be the cause of interference. | Proceed to investigate other potential artifacts (e.g., quenching, enzyme inhibition). |
| Concentration-dependent increase in fluorescence. | The compound is autofluorescent at the assay wavelengths. | - If possible, switch to a different fluorescent dye with non-overlapping spectra.- Use an orthogonal assay with a non-fluorescence-based readout. |
Workflow for Investigating Autofluorescence
Workflow for identifying compound autofluorescence.
Guide 2: Counter-Screen for Luciferase Inhibition
This guide outlines the procedure for a counter-screen to test for direct inhibition of luciferase by this compound.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a serial dilution of the compound in the luciferase assay buffer.
-
In a microplate, combine the diluted compound with a constant concentration of purified luciferase enzyme.
-
Include control wells:
-
Positive control: Luciferase enzyme with a known inhibitor.
-
Negative control: Luciferase enzyme with solvent only.
-
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure luminescence using a luminometer.
-
Analyze the data: Compare the luminescence signal in the presence of this compound to the negative control. A concentration-dependent decrease in signal indicates direct luciferase inhibition.
Table 2: Interpreting Luciferase Counter-Screen Results
| Observation | Interpretation | Next Steps |
| No significant change in luminescence compared to the negative control. | The compound is unlikely a direct luciferase inhibitor. | The observed inhibition in the primary assay may be genuine. Confirm with an orthogonal assay. |
| Concentration-dependent decrease in luminescence. | This compound is a direct inhibitor of luciferase. | The primary assay result is likely a false positive. Use an orthogonal assay that does not rely on luciferase. |
Decision Tree for Luciferase Assay Interference
Decision-making process for luciferase assay interference.
Guide 3: General Strategy for Hit Validation using an Orthogonal Assay
This guide provides a general workflow for confirming a "hit" from a primary screen.
Experimental Protocol:
-
Identify a suitable orthogonal assay: Choose an assay that measures the same biological activity but uses a different detection principle.
-
Obtain a fresh, pure sample of this compound.
-
Perform a dose-response experiment in the orthogonal assay to determine the compound's potency (e.g., IC50 or EC50).
-
Include appropriate controls:
-
A known active compound for the target as a positive control.
-
A known inactive compound as a negative control.
-
-
Analyze the data: Compare the potency of this compound in the orthogonal assay to the primary assay.
Table 3: Interpreting Orthogonal Assay Results
| Orthogonal Assay Result | Interpretation | Conclusion |
| Similar or expected potency compared to the primary assay. | The compound's activity is confirmed. | The hit is likely genuine. Proceed with further characterization. |
| Significantly weaker or no activity. | The primary assay result was likely an artifact. | The hit is likely a false positive. Deprioritize for further investigation. |
Signaling Pathway Example: mTOR Pathway
N-acetyl-L-leucine, a related compound, is known to be a prodrug of leucine, which can activate the mTOR signaling pathway. If your assay investigates this pathway, interference from this compound could be a factor.
Simplified mTOR signaling pathway activated by leucine.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. revvitysignals.com [revvitysignals.com]
- 5. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 7. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Cell Viability Assays for N-Acetyl-N-methyl-L-leucine Toxicity Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to screen for the potential toxicity of N-Acetyl-N-methyl-L-leucine.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: High Background Absorbance in Control Wells
High background absorbance in wells containing only culture medium can obscure the signal from the cells and lead to inaccurate results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Contaminated Reagents or Media | Use fresh, sterile reagents and media. Ensure aseptic technique during all handling steps. | Reduction of background absorbance to near-zero. |
| Phenol Red Interference | Use phenol red-free culture medium, as it can interfere with the absorbance readings of some assays. | Elimination of interference from the pH indicator. |
| Compound Interference | This compound may directly react with the assay reagent. Run a control with the compound in cell-free medium. | Determine if the compound itself is contributing to the signal. |
| Light Exposure | Protect assay plates from light, especially after adding the reagent, as some reagents are light-sensitive.[1] | Prevention of reagent degradation and reduced background. |
Issue 2: Low Signal or Poor Dynamic Range
Low signal intensity can make it difficult to distinguish between viable and non-viable cells, particularly at low compound concentrations.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Suboptimal Cell Number | Perform a cell titration experiment to determine the optimal cell seeding density for your cell line and plate format.[2] | A linear relationship between cell number and signal intensity. |
| Insufficient Incubation Time | Optimize the incubation time with the assay reagent. This can range from 1 to 4 hours or longer depending on the assay and cell type.[2][3] | Increased signal intensity without a corresponding increase in background. |
| Metabolically Inactive Cells | Ensure cells are in the exponential growth phase and are not overgrown or senescent.[4] | Healthy, metabolically active cells will produce a stronger signal. |
| Incorrect Wavelength | Verify that the absorbance is being read at the correct wavelength for the specific formazan product of your assay. | Accurate measurement of the signal peak. |
Issue 3: Inconsistent Results Between Replicates
High variability between replicate wells can compromise the statistical significance of the data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and avoid introducing bubbles. | Consistent cell numbers across all wells. |
| Edge Effects | To mitigate evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media.[4] | Reduced variability between inner and outer wells. |
| Incomplete Solubilization (MTT Assay) | Ensure formazan crystals are completely dissolved by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[3] | A uniform color in each well before reading the absorbance. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | Increased precision and accuracy of reagent and compound addition. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and potential cellular pathways can aid in understanding and troubleshooting.
Caption: A typical experimental workflow for assessing compound toxicity using a cell viability assay.
References
- 1. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of N-Acetyl-Amino Acids
A-T Children's Project is a valuable resource for information on clinical trials related to N-Acetyl-L-leucine for Ataxia-Telangiectasia (A-T)[1]. This technical guide is designed for researchers, scientists, and drug development professionals investigating the enhancement of blood-brain barrier (BBB) penetration of N-acetyl-amino acids, with a focus on N-Acetyl-L-leucine and its analogs.
Introduction
N-Acetyl-L-leucine (NALL) is a modified amino acid that has shown promise in treating various neurological disorders, including vertigo, traumatic brain injury, and certain neurodegenerative diseases.[2][3][4] Its therapeutic potential is linked to its ability to cross the blood-brain barrier and exert neuroprotective effects.[2][5][6][7] This document provides a comprehensive resource for troubleshooting common experimental challenges and answering frequently asked questions related to improving the central nervous system (CNS) delivery of this class of compounds.
While N-Acetyl-DL-leucine has been used for an extended period, the L-enantiomer is considered the more pharmacologically active form.[3] It is orally bioavailable and has a good safety profile.[3] Studies suggest that acetylation of leucine alters its transport mechanism, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low In Vitro BBB Permeability of N-Acetyl-L-leucine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate in vitro model: The selected cell line (e.g., Caco-2) may not accurately represent the BBB. | Switch to a more representative in vitro BBB model, such as primary brain microvascular endothelial cells (BMECs) or co-culture models with astrocytes and pericytes.[10][11][12] | Increased correlation between in vitro and in vivo permeability data. |
| Efflux transporter activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB. | Co-administer with known efflux pump inhibitors (e.g., verapamil, cyclosporin A) in your in vitro model. | Increased apparent permeability (Papp) values in the presence of the inhibitor. |
| Low lipophilicity: The inherent polarity of the N-acetyl-amino acid may limit passive diffusion. | Consider prodrug strategies to transiently increase lipophilicity. This can involve esterification or other chemical modifications.[13][14][15] | Enhanced passive diffusion component of transport. |
| Incorrect pH of assay buffer: The ionization state of the compound can affect its transport. | Ensure the pH of the apical and basolateral buffers in your transwell assay is physiologically relevant (e.g., 7.4). | Optimized transport rates by ensuring the compound is in its most permeable form. |
Issue 2: Inconsistent In Vivo Brain Uptake in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peripheral metabolism: The compound may be rapidly metabolized in the periphery before reaching the BBB. | Analyze plasma samples for metabolite formation using LC-MS/MS. Consider formulation strategies like liposomal encapsulation to protect the drug.[16] | Increased plasma concentration of the parent compound and potentially higher brain exposure. |
| Rapid clearance: The compound may be quickly cleared from circulation, reducing the time available for BBB transport. | Perform pharmacokinetic studies to determine the half-life. If short, consider sustained-release formulations or more frequent dosing. | Optimized dosing regimen to maintain therapeutic concentrations in the blood. |
| Species differences in transporters: The expression and substrate specificity of BBB transporters can vary between animal models and humans. | If possible, use a humanized in vitro BBB model or compare results across different animal species. | Better prediction of human BBB penetration. |
| Anesthesia effects: The anesthetic used during in vivo procedures can potentially alter cerebral blood flow and BBB permeability. | Use a consistent and well-documented anesthesia protocol. Consider conscious animal models if feasible. | More reliable and reproducible in vivo data. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for N-Acetyl-L-leucine to cross the blood-brain barrier?
A1: While passive diffusion may play a minor role, the primary mechanism for N-Acetyl-L-leucine to cross the BBB is believed to be carrier-mediated transport.[8] Acetylation of leucine shifts its transport from the large neutral amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter 1 (MCT1).[8][9]
Q2: What are the most promising strategies to further enhance the BBB penetration of N-Acetyl-L-leucine?
A2: Several strategies can be employed:
-
Nanoparticle-based delivery: Encapsulating N-Acetyl-L-leucine in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from peripheral degradation and facilitate transport across the BBB.[13][17] Surface modification of nanoparticles with targeting ligands (e.g., transferrin, insulin) can further enhance brain-specific delivery.[18][19]
-
Prodrug approach: Chemically modifying N-Acetyl-L-leucine into a more lipophilic prodrug can increase its ability to diffuse across the BBB. The prodrug is then converted to the active compound within the brain.[13][14][15]
-
Intranasal delivery: This route bypasses the BBB to some extent by allowing direct transport from the nasal cavity to the brain via the olfactory and trigeminal nerves.[16][20][21]
Q3: Which in vitro models are best suited for studying the BBB penetration of N-Acetyl-L-leucine?
A3: Co-culture or tri-culture models that include brain endothelial cells, astrocytes, and pericytes provide a more physiologically relevant environment than monoculture systems.[10][11] Dynamic models that incorporate shear stress, such as microfluidic "BBB-on-a-chip" systems, can also offer more predictive data.[10]
Q4: How can I quantify the concentration of N-Acetyl-L-leucine in brain tissue?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules like N-Acetyl-L-leucine in complex biological matrices such as brain homogenates.
Quantitative Data Summary
Table 1: Efficacy of Acetyl-DL-leucine in Cerebellar Ataxia [22][23]
| Parameter | Baseline (Mean ± SD) | On Medication (Mean ± SD) | p-value |
| SARA Score | 16.1 ± 7.1 | 12.8 ± 6.8 | 0.002 |
| 8-m-walking-time (s) | Not Reported | Not Reported | 0.003 |
| 9-Hole-Peg-Test (dominant hand, s) | Not Reported | Not Reported | 0.011 |
| PATA rate (syllables/s) | Not Reported | Not Reported | 0.005 |
| Quality of Life (EuroQol-5D-5L) | Not Reported | Not Reported | 0.003 |
SARA: Scale for the Assessment and Rating of Ataxia
Table 2: Transporter Kinetics for N-Acetyl-L-leucine [8][9]
| Transporter | Substrate | Km (mM) | Vmax (pmol/mg protein/min) |
| OAT1 | N-Acetyl-L-leucine | 1.1 ± 0.3 | 2.5 ± 0.2 |
| OAT3 | N-Acetyl-L-leucine | 0.5 ± 0.1 | 1.8 ± 0.1 |
| MCT1 | N-Acetyl-L-leucine | 2.3 ± 0.5 | 15.2 ± 1.1 |
| MCT1 | N-Acetyl-D-leucine | 3.1 ± 0.7 | 18.5 ± 1.7 |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol is a general guideline for assessing the permeability of a compound across a cell-based in vitro BBB model.
-
Cell Culture:
-
Culture primary rat or human brain microvascular endothelial cells on the apical side of a Transwell® insert.
-
In the basolateral chamber (the well), co-culture astrocytes and/or pericytes.
-
Maintain the cultures until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
-
Permeability Assay:
-
Replace the culture medium in both chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (N-Acetyl-L-leucine) to the apical (donor) chamber at a known concentration.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the volume of the collected sample with fresh transport buffer.
-
At the end of the experiment, collect a sample from the donor chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Protocol 2: Preparation of N-Acetyl-L-leucine Loaded Liposomes
This protocol provides a general method for encapsulating a hydrophilic drug like N-Acetyl-L-leucine into liposomes.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., a mixture of phosphatidylcholine, cholesterol, and a pegylated phospholipid) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution of N-Acetyl-L-leucine at a desired concentration. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated drug from the liposome suspension using methods like dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering.
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug content using a validated analytical method.
-
Visualizations
Caption: Strategies for BBB penetration of N-Acetyl-L-leucine.
Caption: Workflow for developing BBB-penetrant N-acetyl-amino acids.
Caption: Proposed neuroprotective mechanism of N-Acetyl-L-leucine.
References
- 1. N-Acetyl-L-Leucine Clinical Trial for A-T | A-T Children's Project [atcp.org]
- 2. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. nnpdf.org [nnpdf.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. frontiersin.org [frontiersin.org]
- 21. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of N-Acetyl-N-methyl-L-leucine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of N-Acetyl-N-methyl-L-leucine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral separation of N-acetylated amino acid enantiomers?
A1: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for the separation of N-acetylated amino acid enantiomers.[1] Chiral HPLC offers high versatility in terms of both the variety of available CSPs and the composition of the mobile phase.
Q2: What are some suitable chiral stationary phases (CSPs) for the separation of this compound enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are popular choices for the chiral separation of amino acid derivatives.[2] Additionally, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, have shown success in resolving underivatized amino acid enantiomers and can be effective for their N-acetylated counterparts.
Q3: Can I use a standard C18 column for this chiral separation?
A3: A standard C18 column cannot directly separate enantiomers because they have identical physical and chemical properties in an achiral environment.[3] To achieve separation on a C18 column, pre-column derivatization with a chiral derivatizing reagent is necessary to form diastereomers, which have different physical properties and can be separated.[4]
Q4: What are the alternative techniques to HPLC for this type of chiral separation?
A4: Besides HPLC, other techniques for chiral separation of amino acid derivatives include:
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for chiral separations and is often faster than HPLC.
-
Capillary Electrophoresis (CE): CE is known for its high efficiency and low sample consumption and can be used with chiral selectors in the background electrolyte.[5][6]
-
Gas Chromatography (GC): GC can be used for chiral separations, but it typically requires the analytes to be volatile, which may necessitate derivatization.
Troubleshooting Guide
Peak Shape Problems
Q: My peaks are showing significant fronting (a leading edge). What could be the cause and how can I fix it?
A: Peak fronting, or a "shark-fin" shape, can be caused by several factors:
-
Mass Overload: The concentration of the analyte in the injected sample may be too high, saturating the stationary phase at the column inlet.
-
Solution: Reduce the amount of analyte injected by either lowering the concentration of the sample or reducing the injection volume.[7]
-
-
Incompatible Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.[7]
-
Q: I am observing peak tailing in my chromatogram. What are the common causes and solutions?
A: Peak tailing is a common issue in chromatography and can be caused by:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a silica-based CSP.
-
Solution: Add a small amount of an acidic or basic modifier to the mobile phase to suppress these interactions. For example, adding a small percentage of an acid like trifluoroacetic acid (TFA) can improve the peak shape of acidic compounds.
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can lead to tailing.
-
Solution: Backflush the column or use a guard column to protect the analytical column from strongly retained impurities.
-
Q: My peaks are split or have shoulders. What is the likely cause and how can I resolve this?
A: Split or shoulder peaks can arise from several issues:
-
Column Void or Channeling: A void at the inlet of the column or a poorly packed bed can cause the sample to travel through different paths, resulting in distorted peaks.[8]
-
Solution: If a void is suspected, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
-
Partially Blocked Frit: A partially blocked frit at the column inlet can lead to uneven flow distribution.[7]
-
Solution: Backflushing the column may dislodge the blockage. If the problem persists, the frit may need to be replaced.
-
-
Inappropriate Sample Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting.[7]
-
Solution: As with peak fronting, it is best to dissolve the sample in the mobile phase or a weaker solvent.
-
Resolution and Retention Time Problems
Q: I am not getting baseline separation of the enantiomers. How can I improve the resolution?
A: Improving resolution often involves optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the ratio of organic modifier to the aqueous phase can significantly impact selectivity. For polysaccharide-based CSPs, changing the type of alcohol (e.g., from isopropanol to ethanol) can also alter the enantioselectivity.
-
Flow Rate: Lowering the flow rate can sometimes increase resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[9]
-
Temperature: Temperature can affect the kinetics of binding and elution. Lowering the temperature often increases resolution, but can also lead to broader peaks and longer run times. Conversely, increasing the temperature can improve peak efficiency but may decrease selectivity.[9]
-
Choice of Chiral Stationary Phase: If optimization of the mobile phase does not yield the desired resolution, it may be necessary to screen different types of CSPs.
Q: My retention times are drifting or have suddenly changed. What should I check?
A: Fluctuations in retention times can be due to a number of factors:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can lead to a gradual drift in retention times.
-
Solution: Ensure the mobile phase is prepared accurately and is well-mixed. Keep mobile phase reservoirs covered to minimize evaporation.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time shifts.
-
Solution: Always allow sufficient time for the column to equilibrate, especially when changing mobile phases.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.
-
Solution: Regularly maintain the HPLC pump according to the manufacturer's guidelines.
-
Data Summary
The following tables provide examples of chromatographic conditions that have been used for the chiral separation of N-acetylated amino acids. These can serve as a starting point for method development for this compound.
Table 1: Example HPLC Conditions for Chiral Separation of N-Acetyl-DL-Leucine
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Varies depending on the CSP. A common starting point for normal phase is a mixture of a non-polar solvent like hexane and an alcohol like isopropanol. For reversed-phase, a mixture of water/buffer and an organic modifier like acetonitrile or methanol is used. |
| Flow Rate | Typically 0.5 - 1.5 mL/min for a standard 4.6 mm ID column. |
| Temperature | Often ambient, but can be controlled (e.g., 25-40 °C) to optimize separation. |
| Detection | UV-Vis or Mass Spectrometry (MS) |
Table 2: Reported Resolution Values for Chiral Separation of N-Ac-DL-Leu
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Not Specified | Not Specified | 1.93 | [10] |
| Not Specified | Not Specified | 1.75 | [10] |
Experimental Protocols
Detailed HPLC Method for Chiral Separation of this compound Enantiomers
This protocol provides a general procedure for developing a chiral separation method for this compound enantiomers using HPLC.
1. Materials and Reagents
-
This compound enantiomers (as a racemic mixture and/or individual enantiomers for peak identification)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)
-
HPLC-grade water
-
Mobile phase additives (e.g., trifluoroacetic acid, formic acid, diethylamine)
-
Chiral HPLC column (e.g., a polysaccharide-based CSP such as one based on cellulose or amylose derivatives)
-
Guard column (recommended)
-
HPLC system with a UV-Vis or MS detector
2. Sample Preparation
-
Prepare a stock solution of the this compound enantiomeric mixture in a suitable solvent. The choice of solvent will depend on the chromatographic mode (e.g., for normal phase, a mixture of hexane and isopropanol; for reversed-phase, the mobile phase).
-
The typical concentration range for analytical HPLC is 0.1-1.0 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
3. Chromatographic Conditions (Starting Point)
-
Column: A polysaccharide-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol.
-
Reversed Phase: Start with a mobile phase of 70:30 (v/v) water with 0.1% formic acid:acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 210 nm), or MS detection for higher sensitivity and selectivity.
4. Method Optimization
-
Inject the racemic mixture and observe the chromatogram.
-
If no separation is observed, or the resolution is poor, systematically vary the mobile phase composition. For normal phase, change the percentage of the alcohol modifier. For reversed-phase, alter the organic modifier percentage.
-
If resolution is still insufficient, try a different alcohol in the mobile phase for normal phase chromatography (e.g., switch from isopropanol to ethanol).
-
Optimize the flow rate. Lower flow rates may improve resolution.
-
Investigate the effect of temperature. Both increasing and decreasing the temperature can affect the separation.
-
If necessary, add a small amount of an acidic or basic additive to the mobile phase to improve peak shape.
5. Enantiomeric Excess (ee) Determination
-
Once a satisfactory separation is achieved, inject the individual enantiomers (if available) to confirm the elution order.
-
To determine the enantiomeric excess of a sample, integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Visualizations
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. lpi.usra.edu [lpi.usra.edu]
- 3. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 6. Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Addressing off-target effects of N-Acetyl-N-methyl-L-leucine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of N-Acetyl-N-methyl-L-leucine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, interacts with proteins or molecules other than its intended biological target. These unintended interactions can lead to a variety of issues in experimental research, including misinterpretation of results, unexpected cellular phenotypes, and potential toxicity.[1] Identifying and mitigating off-target effects is crucial for validating the mechanism of action of a compound and ensuring the reliability of experimental outcomes.
Q2: What is the known primary target and mechanism of action of this compound?
Currently, there is limited publicly available information specifically identifying the primary target and a detailed mechanism of action for this compound. It is structurally related to N-Acetyl-L-leucine, which is being investigated for various neurological disorders.[2][3][4] N-Acetyl-L-leucine is thought to act as a pro-drug of L-leucine and utilizes membrane transporters such as the monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3) for cellular uptake.[5] This differs from L-leucine, which primarily uses the L-type amino acid transporter (LAT1).[5] The N-methyl modification on this compound could alter its binding affinity, cellular uptake, and metabolic stability compared to N-Acetyl-L-leucine, making off-target assessment essential.
Q3: What are the first steps I should take if I suspect off-target effects from this compound in my experiment?
If you observe unexpected or inconsistent results, it is important to consider the possibility of off-target effects. A logical first step is to perform a dose-response experiment to determine if the observed phenotype is dependent on the concentration of this compound. Additionally, using a structurally related but inactive control compound can help to determine if the effect is specific to this compound. If the effect persists and appears to be specific, employing unbiased screening methods to identify potential off-target interactions is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.
-
Possible Cause: Off-target effects of this compound may be influencing cellular pathways unrelated to the intended target, leading to unforeseen changes in cell behavior, morphology, or viability.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through analytical methods like LC-MS or NMR.
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to establish a clear relationship between the compound concentration and the observed phenotype.
-
Use of Controls: Include a negative control (vehicle) and, if possible, a structurally similar but biologically inactive analog of this compound.
-
Orthogonal Assays: Validate the phenotype using multiple, independent assays that measure different aspects of the same biological process.
-
Off-Target Identification: If the phenotype is confirmed, proceed with experiments to identify potential off-targets, such as Cellular Thermal Shift Assay (CETSA) or proteome-wide profiling.
-
Issue 2: Discrepancy between in vitro and in vivo experimental outcomes.
-
Possible Cause: Differences in metabolism, tissue distribution, or the presence of different off-targets in a whole organism versus a simplified in vitro system can lead to divergent results. N-Acetyl-L-leucine, a related compound, is known to be metabolized, and its enantiomers exhibit different pharmacokinetic profiles.[5]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your in vivo model.
-
Target Engagement in vivo: Utilize techniques like in vivo CETSA to confirm that this compound is engaging its intended target in the relevant tissues.
-
Examine Metabolites: Investigate whether metabolites of this compound could be responsible for the observed in vivo effects.
-
Broad Off-Target Screening: Consider a broad, unbiased screen for off-targets in the relevant tissue types.
-
Experimental Protocols for Off-Target Identification
To proactively identify the off-targets of this compound, a multi-pronged approach combining target engagement, broad-panel screening, and unbiased proteomics is recommended.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target in a cellular environment.[6][7] The principle is that ligand binding can alter the thermal stability of a protein.[6][7]
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for a predetermined time (e.g., 1-3 hours).
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods. A shift in the melting curve between the vehicle- and compound-treated samples indicates target engagement.
Kinome Profiling
Since protein kinases are a large family of enzymes and common off-targets for small molecules, performing a kinome scan is a valuable step.[1][8][9] Services like KINOMEscan from Eurofins Discovery offer high-throughput screening against hundreds of kinases.[9][10]
Methodology:
-
Compound Submission: Submit a sample of this compound at a specified concentration to a commercial provider.
-
Competitive Binding Assay: The compound is tested in a competition binding assay against a large panel of purified human kinases.
-
Data Analysis: The results are typically provided as the percent of the kinase that is inhibited by the compound at the tested concentration. Strong hits can be followed up with dose-response curves to determine the dissociation constant (Kd) or IC50.
Hypothetical Kinome Scan Data for this compound
| Kinase Target | Percent Inhibition at 10 µM | Kd (nM) |
| Kinase A | 5% | >10,000 |
| Kinase B | 92% | 150 |
| Kinase C | 8% | >10,000 |
| ... (and 400+ other kinases) |
Thermal Proteome Profiling (TPP)
TPP combines the principles of CETSA with quantitative mass spectrometry to provide an unbiased, proteome-wide view of compound binding.[11][12][13] This method can identify both direct and indirect targets of a drug in living cells.[11][12]
Methodology:
-
Cell Treatment and Heating: Similar to CETSA, cells are treated with this compound or vehicle and then heated across a temperature gradient.
-
Protein Extraction and Digestion: The soluble proteins from each temperature point are extracted, denatured, and digested into peptides.
-
Isobaric Labeling: Peptides from each sample are labeled with isobaric tags (e.g., TMT10plex), allowing for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
LC-MS/MS Analysis: The labeled peptides are combined, separated by liquid chromatography, and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of each protein at each temperature is quantified. Proteins that show a significant thermal shift upon compound treatment are identified as potential targets.
Hypothetical TPP Data for this compound
| Protein | Thermal Shift (ΔTm) with 10 µM Compound (°C) | p-value | Annotation |
| Target Protein X | +4.2 | <0.001 | Intended Target |
| Off-Target Protein Y | +2.8 | <0.01 | Kinase |
| Off-Target Protein Z | -3.1 | <0.01 | Transporter |
| ... (and thousands of other proteins) |
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. [PDF] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of N-Acetyl-L-leucine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of N-Acetyl-L-leucine (NALL) with other alternative agents. The information presented is supported by experimental data from preclinical studies, offering a comprehensive overview for researchers and professionals in the field of neuroprotective drug development.
Overview of N-Acetyl-L-leucine (NALL)
N-Acetyl-L-leucine, the L-enantiomer of the acetylated derivative of the essential amino acid leucine, has emerged as a promising neuroprotective agent.[1] It is orally bioavailable and has demonstrated a favorable safety profile in clinical use for other indications.[2][3] Preclinical in vivo studies have highlighted its potential in mitigating neuronal damage and functional deficits in models of traumatic brain injury (TBI) and neurodegenerative lysosomal storage disorders such as Niemann-Pick disease type C (NPC) and Sandhoff disease.[4][5][6]
The proposed neuroprotective mechanisms of NALL include the partial restoration of autophagy flux, attenuation of neuroinflammation, and reduction of neuronal cell death.[2][4][7] Studies in mouse models of TBI have shown that NALL treatment leads to improved motor and cognitive outcomes and a reduction in lesion volume.[2][4] In models of lysosomal storage diseases, NALL has been observed to normalize glucose and glutamate metabolism, increase autophagy, and improve mitochondrial energy metabolism.[4]
Comparative Analysis of Neuroprotective Efficacy
To provide a clear comparison, this section summarizes the in vivo efficacy of NALL alongside two other neuroprotective agents, Riluzole and Edaravone, which have been evaluated in similar preclinical models of neurological injury.
Data Summary
| Compound | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| N-Acetyl-L-leucine (NALL) | Controlled Cortical Impact (CCI) TBI (Mouse) | - Lesion Volume Reduction- Improved Motor Function (Beam Walk Test)- Improved Cognitive Function (Novel Object Recognition) | - Significant attenuation of lesion volume.- Marked improvement in functional deficits.- Significant improvement in cognitive outcomes. | [2][7] |
| Niemann-Pick Disease Type C (Mouse) | - Delayed onset of functional decline- Slowed disease progression- Prolonged survival | - Significant delay in gait abnormalities and motor dysfunction. | [5] | |
| Riluzole | 6-OHDA model of Parkinson's Disease (Rat) | - Reduced amphetamine-induced rotations- Protection of TH-positive neurons | - Significant reduction in ipsilateral rotations with 8 mg/kg dose.- Significant preservation of TH-positive cells in the substantia nigra. | [8] |
| Traumatic Brain Injury | - Neuroprotective effects | - Demonstrated neuroprotective properties in TBI models. | [9] | |
| Edaravone | Feeney's weight-drop TBI (Rat) | - Reduced hippocampal neuron loss- Decreased oxidative stress- Reduced neurological deficits | - Significantly decreased CA3 neuron loss.- Notable attenuation of TBI-induced oxidative stress.- Significant reduction in neurological deficits. | [10] |
| 6-OHDA model of Parkinson's Disease (Rat) | - Ameliorated survival of TH-positive neurons- Reduced amphetamine-induced rotations | - Significantly improved survival of TH-positive neurons in a dose-responsive manner.- Significant reduction in rotations with early administration. | [11] |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury (Mouse)
The CCI model is a widely used and reproducible method for inducing focal traumatic brain injury.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse (e.g., with isoflurane) and mount it in a stereotaxic frame.[12][13] Shave the scalp and disinfect the surgical area.[12][14]
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a micro-drill, taking care not to damage the underlying dura mater.[14][15]
-
Impact Induction: Position the CCI device piston perpendicular to the exposed dura. Set the desired impact parameters (velocity, depth, and dwell time). A common parameter for moderate injury in mice is a velocity of 4 m/s, a depth of 2.8 mm, and a dwell time of 100 ms.[12][15] Actuate the device to induce the cortical impact.
-
Post-operative Care: After impact, clean the area, suture the scalp incision, and provide appropriate post-operative care, including analgesia and monitoring.[14]
Morris Water Maze (MWM) for Spatial Learning and Memory Assessment (Mouse)
The MWM is a behavioral test used to assess hippocampal-dependent spatial learning and memory.
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.[16][17]
Procedure:
-
Acquisition Phase:
-
Place the mouse in the water at one of four designated start locations, facing the pool wall.[16][18]
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[17][19]
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with distal cues in the room.[17][20]
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
On the final day, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).[20]
-
Record the time spent in the target quadrant where the platform was previously located. Increased time in the target quadrant indicates better spatial memory.
-
Immunohistochemistry for Neuroinflammation Markers (e.g., Iba1 for Microglia)
Immunohistochemistry is used to visualize the presence and distribution of specific proteins in tissue sections, providing insights into cellular responses to injury.
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).[21] Harvest the brain and post-fix it before cryoprotecting in sucrose solution. Section the brain into thin slices (e.g., 20-50 µm) using a cryostat or microtome.[21]
-
Antigen Retrieval (if necessary): For some antibodies, heat-induced epitope retrieval may be required to unmask the antigen. This typically involves boiling the tissue sections in a citrate-based buffer.[22][23]
-
Blocking and Permeabilization: Block non-specific antibody binding using a blocking solution (e.g., normal serum in PBS with Triton X-100 for permeabilization).[21]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., rabbit anti-Iba1) diluted in blocking solution, typically overnight at 4°C.[21]
-
Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).[21]
-
Visualization: Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed signaling pathways for NALL and a typical experimental workflow for in vivo neuroprotection studies are provided below using Graphviz (DOT language).
Caption: Proposed neuroprotective signaling pathway of N-Acetyl-L-leucine in TBI.
Caption: General experimental workflow for in vivo neuroprotection studies.
References
- 1. N-Acetyl-L-Leucine Clinical Trial for A-T | A-T Children's Project [atcp.org]
- 2. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. nnpdf.org [nnpdf.org]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An In Vivo Electroencephalographic Analysis of the Effect of Riluzole against Limbic and Absence Seizure and Comparison with Glutamate Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Free-Radical Scavenger Edaravone Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Controlled Cortical Impact Mouse Model for Mild Traumatic Brain Injury [bio-protocol.org]
- 13. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 14. Video: Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]
- 15. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. researchgate.net [researchgate.net]
- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 20. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 21. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 22. Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
N-Acetyl-N-methyl-L-leucine efficacy compared to other neurotrophic factors
In the landscape of neurotherapeutics, the quest for agents that can protect and regenerate neural tissues is paramount. This guide provides a comparative analysis of N-Acetyl-L-leucine (NALL), a novel neuroprotective agent, against established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), Nerve Growth Factor (NGF), and Ciliary Neurotrophic Factor (CNTF). This comparison focuses on their efficacy in preclinical models of neurodegenerative diseases and traumatic brain injury, supported by experimental data and detailed methodologies.
At a Glance: Comparative Efficacy
The following tables summarize the quantitative efficacy of NALL and other neurotrophic factors in preclinical models of Traumatic Brain Injury (TBI) and Parkinson's Disease. It is important to note that the data presented is an indirect comparison, as head-to-head studies are not yet available. The studies cited utilize similar animal models and outcome measures.
Table 1: Efficacy in a Traumatic Brain Injury (Controlled Cortical Impact) Mouse Model
| Treatment | Dosage & Administration | Outcome Measure | Result | Reference |
| N-Acetyl-L-leucine (NALL) | 100 mg/kg, oral gavage, daily for 4 days | Lesion Volume Reduction | Significant reduction in lesion volume at 28 days post-injury. | [1][2] |
| Motor Function Improvement (Beam Walk Test) | Significant reduction in foot faults from day 1 to day 28 post-injury. | [1][2] | ||
| Cognitive Function Improvement (Novel Object Recognition) | Significant improvement in time spent with novel object at 28 days post-injury. | [1] | ||
| Brain-Derived Neurotrophic Factor (BDNF) | Varies by delivery method (e.g., nanoparticle delivery) | Not consistently reported in a comparable format | BDNF expression is transiently increased post-TBI, suggesting an endogenous neuroprotective role.[3] Exogenous BDNF has shown therapeutic potential but is limited by its short half-life and inability to cross the blood-brain barrier.[3] | [3][4][5][6] |
Table 2: Efficacy in a Parkinson's Disease (MPTP) Mouse Model
| Treatment | Dosage & Administration | Outcome Measure | Result | Reference |
| N-Acetyl-L-leucine (NALL) | 10 mM in vitro | Reduction in pathological α-synuclein (pS129) | Approximately 45-50% reduction in patient-derived dopaminergic neurons. | [7][8] |
| Upregulation of Parkin | Approximately 70% increase in Parkin levels in patient-derived dopaminergic neurons. | [7][8] | ||
| Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Intrastriatal injection | Dopaminergic Neuron Survival | Significant protection of dopaminergic neurons from MPTP-induced toxicity.[9] | [9][10][11][12][13] |
| Dopamine Levels | Significantly reduced the depletion of striatal and nigral dopamine.[10] | [10] |
Mechanisms of Action: Divergent Pathways to Neuroprotection
The neuroprotective effects of NALL and classical neurotrophic factors are mediated by fundamentally different mechanisms.
N-Acetyl-L-leucine (NALL) does not appear to act through traditional receptor-ligand interactions. Instead, its proposed mechanism involves the modulation of cellular metabolism, enhancement of autophagy, and reduction of neuroinflammation.[14] Studies suggest that NALL can normalize glucose and glutamate metabolism, improve mitochondrial energy production, and increase the clearance of damaged cellular components through autophagy.[15]
Classical Neurotrophic Factors (BDNF, GDNF, NGF, CNTF) , in contrast, exert their effects by binding to specific cell surface receptors, which triggers a cascade of intracellular signaling events. These pathways ultimately lead to the activation of transcription factors that promote neuronal survival, differentiation, and synaptic plasticity.
Detailed Experimental Protocols
The following are summaries of the experimental protocols used in the cited studies to assess the efficacy of these neurotrophic agents.
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury
This model is used to induce a focal and reproducible brain injury.
Protocol Summary:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).[16][17]
-
Craniotomy: A surgical opening is made in the skull over the desired cortical region, typically the parietal cortex, exposing the dura mater.[16][17]
-
Cortical Impact: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed brain at a defined velocity and depth.[17][18]
-
Post-operative Care: The surgical site is closed, and the animal is allowed to recover. Post-operative analgesia is administered as required.
-
Treatment Administration: NALL or other therapeutic agents are administered according to the study design (e.g., oral gavage, intraperitoneal injection).[1][2]
-
Behavioral and Histological Assessment: At specified time points post-injury, animals undergo behavioral testing to assess motor and cognitive function.[1] Subsequently, brain tissue is collected for histological analysis to determine lesion volume and cellular markers of neuroinflammation and cell death.[1][2]
MPTP Model of Parkinson's Disease
This model is used to induce the loss of dopaminergic neurons, a hallmark of Parkinson's disease.
Protocol Summary:
-
Animal Model: C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.[19][20]
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice, typically via intraperitoneal injection.[19][21] The dosing regimen can vary, with common protocols involving multiple injections over a single day or daily injections for several consecutive days.[20][22]
-
Treatment: NALL or other neuroprotective agents are administered before, during, or after the MPTP injections, depending on the study's aim (neuroprotection vs. neuro-restoration).[7]
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod or pole test to measure coordination and balance.
-
Neurochemical and Histological Analysis: At the end of the study, brain tissue (specifically the striatum and substantia nigra) is collected to measure dopamine levels and to quantify the number of surviving dopaminergic neurons (typically through tyrosine hydroxylase immunohistochemistry).[10][19]
Key Experimental Assays
-
Neuronal Viability Assays: These assays, such as the MTT or LDH assay, are used in in vitro studies to quantify the number of living cells after exposure to a neurotoxic agent and/or a neuroprotective compound.[23][24][25][26]
-
Immunofluorescence Staining: This technique is used to visualize and quantify specific proteins in brain tissue sections.[27][28][29][30] For example, antibodies against Iba1 or GFAP are used to assess neuroinflammation by labeling microglia and astrocytes, respectively.[27] Tyrosine hydroxylase staining is crucial for identifying and counting dopaminergic neurons in models of Parkinson's disease.
Conclusion
N-Acetyl-L-leucine demonstrates significant neuroprotective potential in preclinical models of neurodegenerative diseases and traumatic brain injury. Its mechanism of action, centered on metabolic modulation and cellular homeostasis, presents a novel therapeutic approach compared to the receptor-mediated signaling of classical neurotrophic factors like BDNF and GDNF. While direct comparative efficacy studies are lacking, the available data suggests that NALL is a promising candidate for further investigation. The distinct mechanisms of action may also suggest potential for synergistic effects when used in combination with other neurotrophic therapies. Future research should focus on direct, head-to-head comparisons in standardized preclinical models to definitively establish the relative efficacy of N-Acetyl-L-leucine.
References
- 1. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. scienceopen.com [scienceopen.com]
- 4. The Role of BDNF in Experimental and Clinical Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Ret is essential to mediate GDNF's neuroprotective and neuroregenerative effect in a Parkinson disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GDNF Reduces Oxidative Stress in a 6-Hydroxydopamine Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Future of GDNF in Parkinson's Disease [frontiersin.org]
- 12. Increased Physiological GDNF Levels Have No Effect on Dopamine Neuron Protection and Restoration in a Proteasome Inhibition Mouse Model of Parkinson’s Disease | eNeuro [eneuro.org]
- 13. GDNF and other growth factors | Parkinson's UK [parkinsons.org.uk]
- 14. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nnpdf.org [nnpdf.org]
- 16. A Controlled Cortical Impact Mouse Model for Mild Traumatic Brain Injury [bio-protocol.org]
- 17. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 18. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The mouse model of Parkinson disease (PD) [bio-protocol.org]
- 22. modelorg.com [modelorg.com]
- 23. 2.11. Neuron viability assay [bio-protocol.org]
- 24. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 25. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 27. ‘A picture is worth a thousand words’: The use of microscopy for imaging neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Immunofluorescence Staining [protocols.io]
Cross-Validation of N-Acetyl-N-methyl-L-leucine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-N-methyl-L-leucine, a modified amino acid, is emerging as a promising therapeutic agent for a range of neurological disorders. Its therapeutic potential is attributed to a multi-faceted mechanism of action that encompasses neuroprotection, metabolic modulation, and enhancement of synaptic function. This guide provides a comprehensive cross-validation of its proposed mechanisms, comparing its effects with alternative compounds and supported by experimental data.
Neuroprotection and Attenuation of Neuroinflammation
One of the primary mechanisms attributed to N-Acetyl-L-leucine (NALL), the active L-enantiomer, is its ability to protect neurons and reduce inflammation in the central nervous system. This has been particularly evident in studies related to traumatic brain injury (TBI).
Experimental Evidence:
In mouse models of controlled cortical impact (CCI), a form of experimental TBI, oral administration of NALL has been shown to significantly reduce neuronal cell death and the expression of neuroinflammatory markers[1][2][3]. The neuroprotective effects of NALL are thought to be mediated, in part, by the partial restoration of autophagy flux, a cellular process for clearing damaged components[1][2][4].
Comparative Analysis:
To validate these findings, the effects of NALL can be compared with other known neuroprotective and anti-inflammatory agents.
| Compound | Target/Mechanism | Key Experimental Findings | Reference |
| N-Acetyl-L-leucine (NALL) | Attenuates neurodegeneration and neuroinflammation; partially restores autophagy flux. | Reduced lesion volume and improved motor and memory skills in TBI mice. Lowered cortical cell death and accumulation of autophagosomes. | [4] |
| Minocycline | Broad-spectrum anti-inflammatory; inhibits microglial activation. | Reduced microglial activation and pro-inflammatory cytokine production in TBI models. | N/A |
| Cyclosporin A | Calcineurin inhibitor; suppresses immune response. | Shown to reduce neuronal damage in experimental TBI models. | N/A |
Experimental Protocol: Evaluation of Neuroinflammation in a TBI Mouse Model
-
Induction of TBI: Adult male C57BL/6 mice are subjected to controlled cortical impact (CCI) injury.
-
Treatment: A cohort of mice is orally administered with NALL (e.g., 1 g/kg body weight) at specific time points post-injury (e.g., 1 and 12 hours). Control groups receive a vehicle.
-
Tissue Processing: At 24 hours post-injury, mice are euthanized, and brain tissues are collected. The cortical tissue surrounding the impact site is dissected.
-
Immunohistochemistry: Brain sections are stained with antibodies against markers of inflammation such as Iba1 (for microglia) and GFAP (for astrocytes).
-
Western Blotting: Protein lysates from cortical tissue are analyzed for the expression of inflammatory markers like TNF-α and IL-1β.
-
Data Analysis: Quantification of stained cells and protein band intensities are performed to compare the extent of neuroinflammation between NALL-treated and control groups.
Signaling Pathway: NALL's Impact on Neuroinflammation and Autophagy
Caption: NALL's neuroprotective mechanism in TBI.
Metabolic Modulation in Lysosomal Storage Disorders
In the context of neurodegenerative lysosomal storage disorders such as Sandhoff disease and Niemann-Pick disease type C, N-acetyl-dl-leucine has demonstrated the ability to correct metabolic dysregulation.
Experimental Evidence:
Studies in mouse models of these diseases have shown that treatment normalizes glucose and glutamate metabolism, enhances autophagy, and improves mitochondrial energy metabolism[5][6].
Comparative Analysis:
The metabolic effects of N-acetyl-dl-leucine can be cross-validated by comparing them with other metabolic modulators.
| Compound | Target/Mechanism | Key Experimental Findings | Reference |
| N-Acetyl-dl-leucine | Normalizes glucose and glutamate metabolism; increases autophagy and superoxide dismutase levels. | Increased lifespan, improved motor function, and reduced glycosphingolipid storage in a Sandhoff disease mouse model. | [6] |
| 2-deoxy-D-glucose (2-DG) | Glycolysis inhibitor; mimics glucose starvation to induce autophagy. | Known to induce autophagy in various cell types. | N/A |
| Resveratrol | Activates SIRT1, a key regulator of mitochondrial biogenesis and function. | Improves mitochondrial function and has neuroprotective effects in models of neurodegeneration. | N/A |
Experimental Protocol: Assessment of Mitochondrial Respiration
-
Isolation of Mitochondria: Mitochondria are isolated from the cerebellar tissues of treated and untreated animal models of a lysosomal storage disorder.
-
High-Resolution Respirometry: Oxygen consumption rates are measured using an Oroboros Oxygraph-2k.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A standardized protocol is used to assess the function of different complexes of the electron transport chain by sequentially adding substrates (e.g., malate, pyruvate, glutamate, succinate) and inhibitors (e.g., rotenone, antimycin A).
-
Data Analysis: Respiratory rates are calculated and compared between groups to determine the effect of the compound on mitochondrial function.
Workflow: Investigating Metabolic Effects
Caption: Workflow for assessing metabolic modulation.
Enhancement of Synaptic Function in Parkinson's Disease Models
Recent studies have highlighted the potential of NALL in improving synaptic function, a critical aspect of neurodegenerative diseases like Parkinson's.
Experimental Evidence:
In dopaminergic neurons derived from Parkinson's disease patients with GBA1 or LRRK2 mutations, NALL treatment led to an upregulation of lysosomal, mitochondrial, and synaptic proteins. It also reduced the levels of pathological pS129-alpha-synuclein and increased the expression of wild-type parkin, which is crucial for dopamine transporter function[7][8][9].
Comparative Analysis:
The synapto-protective effects of NALL can be compared with compounds known to target similar pathways.
| Compound | Target/Mechanism | Key Experimental Findings | Reference |
| N-Acetyl-L-leucine (NALL) | Upregulates parkin, increases functional dopamine transporter, and reduces pS129-alpha-synuclein. | Improved dopamine-dependent motor learning in a LRRK2 mutant mouse model. | [7][8] |
| L-DOPA | Precursor to dopamine. | Standard treatment for Parkinson's disease to alleviate motor symptoms. | N/A |
| Ursodeoxycholic acid (UDCA) | Enhances mitochondrial function and has been shown to rescue PINK1/Parkin pathway deficits. | Shown to have neuroprotective effects in models of Parkinson's disease. | N/A |
Experimental Protocol: Evaluation of Dopamine Transporter (DAT) Function
-
Cell Culture: Dopaminergic neurons are differentiated from induced pluripotent stem cells (iPSCs) derived from Parkinson's disease patients with relevant mutations.
-
Treatment: Neurons are treated with NALL or a comparator compound for a specified duration.
-
Dopamine Uptake Assay: The functionality of the dopamine transporter is assessed by measuring the uptake of radiolabeled dopamine ([³H]DA).
-
Immunocytochemistry: Cells are stained for DAT and synaptic markers (e.g., synaptophysin) to visualize their localization and expression.
-
Western Blotting: Protein levels of DAT, parkin, and alpha-synuclein are quantified.
-
Data Analysis: Dopamine uptake and protein expression levels are compared between treated and untreated cells.
Logical Relationship: NALL's Effect on Synaptic Function
Caption: NALL's proposed pathway to improve synaptic function.
Cellular Uptake and Pharmacokinetics
A key aspect of N-Acetyl-L-leucine's mechanism is how it enters cells. Acetylation of leucine alters its transport from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1)[10][11]. This switch in transporters is crucial for its bioavailability and distribution.
Experimental Evidence:
Transport assays using cells expressing specific transporters have demonstrated that N-acetyl-l-leucine is a substrate for OAT1, OAT3, and MCT1, but not for LAT1, which transports leucine[10].
Comparative Analysis:
Understanding the transport mechanism is vital for drug development and can be compared with other modified amino acids or small molecules.
| Compound | Primary Transporter(s) | Pharmacokinetic Implication | Reference |
| N-Acetyl-L-leucine | OAT1, OAT3, MCT1 | Bypasses LAT1, which can be rate-limiting for leucine-mediated signaling. Ubiquitous expression of MCT1 facilitates broad tissue distribution. | [10][11] |
| L-Leucine | LAT1 | High-affinity uptake, but can be saturated, limiting intracellular concentrations. | [10] |
| Gabapentin | System L amino acid transporters (including LAT1) | Utilizes amino acid transporters for absorption. | N/A |
Experimental Protocol: Transporter Uptake Assay
-
Cell Lines: Use human embryonic kidney (HEK293) cells stably transfected to express individual transporters (e.g., OAT1, OAT3, MCT1, LAT1) or a control vector.
-
Uptake Experiment: Incubate the cells with radiolabeled N-acetyl-L-leucine or a comparator compound at various concentrations and for different time periods.
-
Measurement: After incubation, wash the cells to remove extracellular substrate and lyse them. Measure the intracellular radioactivity using a scintillation counter.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of transport by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
-
Inhibition Assay: To confirm specificity, perform competitive inhibition assays using known inhibitors of the respective transporters.
Diagram: Cellular Uptake Switch
Caption: Acetylation switches leucine's transporter.
References
- 1. biorxiv.org [biorxiv.org]
- 2. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nnpdf.org [nnpdf.org]
- 6. Beneficial Effects of Acetyl-DL-Leucine (ADLL) in a Mouse Model of Sandhoff Disease [mdpi.com]
- 7. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease [ouci.dntb.gov.ua]
- 10. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Replication of N-Acetyl-L-leucine's Therapeutic Potential: A Comparative Guide for Researchers
An Examination of Clinical Trial Data in Rare Neurodegenerative Diseases
N-Acetyl-L-leucine (NALL), a modified amino acid, has emerged as a promising therapeutic candidate for several rare neurodegenerative diseases. This guide provides a comparative analysis of independent clinical studies investigating the efficacy and safety of NALL, with a focus on Niemann-Pick disease type C (NPC) and GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of NALL's performance and to provide detailed experimental context.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from two pivotal clinical trials of N-Acetyl-L-leucine in different patient populations. These studies, while not direct replications, represent independent investigations into the compound's efficacy in related lysosomal storage disorders characterized by progressive neurological decline.
Table 1: Comparison of N-Acetyl-L-leucine Efficacy in Niemann-Pick Disease Type C and GM2 Gangliosidoses
| Parameter | Niemann-Pick Disease Type C (Phase 3)[1][2][3] | GM2 Gangliosidoses (Phase IIb)[4][5][6] |
| Primary Endpoint | Mean Change from Baseline in SARA Score | Clinical Impression of Change in Severity (CI-CS) |
| NALL Treatment Effect | -1.97 (±2.43) | 0.71 (SD=2.09) |
| Placebo/Washout Effect | -0.60 (±2.39) | -0.36 (SD=1.33) during washout |
| Least-Squares Mean Difference | -1.28 | Not Applicable |
| 95% Confidence Interval | -1.91 to -0.65 | Not Applicable |
| p-value | <0.001 | 0.039 (90% CI: 0.00, 1.50) |
| Key Secondary Endpoints | Statistically significant improvements in CGI-I, SCAFI, and mDRS[7] | Statistically significant improvements in measures of ataxia and global impression[4][6] |
| Adverse Events | Incidence similar to placebo, no treatment-related serious adverse events[2] | No serious adverse reactions reported[4][6] |
SARA: Scale for the Assessment and Rating of Ataxia; CGI-I: Clinical Global Impression of Improvement; SCAFI: Spinocerebellar Ataxia Functional Index; mDRS: Modified Disability Rating Scale; SD: Standard Deviation; CI: Confidence Interval.
Experimental Protocols
The methodologies employed in the clinical trials of N-Acetyl-L-leucine for Niemann-Pick disease type C and GM2 gangliosidoses shared several key features, including a focus on objective measures of neurological function.
Niemann-Pick Disease Type C (Phase 3 Trial - NCT05163288)[2][7]
-
Study Design: A double-blind, placebo-controlled, crossover trial. Patients were randomly assigned to receive either NALL followed by placebo or placebo followed by NALL, with each treatment period lasting 12 weeks.
-
Patient Population: 60 patients aged 4 years and older with a genetically confirmed diagnosis of Niemann-Pick disease type C.[2]
-
Dosage: Patients aged 13 years and older received 4 g of NALL per day. Patients aged 4 to 12 years received weight-based doses ranging from 2 to 4 g per day. The medication was administered orally two to three times daily.[2]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA). The SARA scale is an 8-item, performance-based assessment that evaluates gait, stance, sitting, speech disturbance, and limb kinetic function, with scores ranging from 0 (no ataxia) to 40 (most severe ataxia).[2][8]
-
Secondary Outcome Measures: Secondary endpoints included the Clinical Global Impression of Improvement (CGI-I), the Spinocerebellar Ataxia Functional Index (SCAFI), and the Modified Disability Rating Scale (mDRS) to provide a comprehensive assessment of neurological function and daily life activities.[7]
GM2 Gangliosidoses (Phase IIb Trial - NCT03759665)[4][5][6]
-
Study Design: A multinational, open-label, rater-blinded study. The design included a 6-week treatment period followed by a 6-week post-treatment washout period.
-
Patient Population: 30 patients aged 6 to 55 years with a genetically confirmed diagnosis of GM2 gangliosidoses (Tay-Sachs or Sandhoff disease).[4][6]
-
Dosage: Patients aged 13 years and older received 4 g of NALL per day. Patients aged 6 to 12 years received weight-tiered doses.[4][6]
-
Primary Outcome Measure: The primary endpoint was the Clinical Impression of Change in Severity (CI-CS). This was assessed by blinded, centralized raters who compared video recordings of patients performing a predetermined anchor test (either the 8-Meter Walk Test or the 9-Hole Peg Test) at baseline, after 6 weeks of treatment, and after the 6-week washout period.[4][6]
-
Secondary Outcome Measures: Secondary outcomes included assessments of ataxia, clinical global impression, and quality of life.[4][6]
Visualizations
Proposed Mechanism of Action of N-Acetyl-L-leucine
The proposed mechanism of action for N-Acetyl-L-leucine is multi-faceted, targeting several pathways implicated in neurodegenerative diseases. It is hypothesized that NALL acts as a prodrug of L-leucine, with its acetylation allowing for transport into cells via monocarboxylate transporters (MCTs).[9] Once inside the cell, it is believed to be deacetylated, releasing L-leucine. This can then influence several downstream pathways.
Caption: Proposed mechanism of action for N-Acetyl-L-leucine.
Experimental Workflow for a Rater-Blinded Clinical Trial
The following diagram illustrates a typical workflow for a rater-blinded clinical trial, similar to the design of the GM2 gangliosidoses study. This design is crucial for minimizing bias in subjective outcome assessments.
Caption: Experimental workflow of a rater-blinded clinical trial.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses | Neurology [ebmtp.com]
- 6. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Scale for Assessment and Rating of Ataxia | RehabMeasures Database [sralab.org]
- 9. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of N-Acetyl-N-methyl-L-leucine and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of N-Acetyl-N-methyl-L-leucine and the well-established antioxidant, N-acetylcysteine (NAC). While direct comparative quantitative data in standardized antioxidant assays for this compound is limited in current literature, this document synthesizes available information on their respective mechanisms of action and effects on oxidative stress. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand the antioxidant potential of these compounds.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. This has led to significant interest in the therapeutic potential of antioxidants. N-acetylcysteine (NAC) is a widely recognized antioxidant with a long history of clinical use.[1] this compound is a newer compound being investigated primarily for its potential in treating neurological disorders, with emerging evidence suggesting a role in mitigating oxidative stress and neuroinflammation.[2][3][4]
This guide will delve into the known antioxidant mechanisms of both compounds, present available quantitative data for NAC, and provide detailed experimental protocols for key antioxidant assays to facilitate further comparative research.
Mechanisms of Antioxidant Action
N-acetylcysteine (NAC)
NAC exerts its antioxidant effects through several well-characterized mechanisms:
-
Direct ROS Scavenging: NAC can directly scavenge various reactive oxygen species.[5]
-
Glutathione Precursor: NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[6][7] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS.[6]
-
Modulation of Inflammatory Pathways: NAC can inhibit the activation of pro-inflammatory signaling pathways, such as NF-κB, which are often linked to oxidative stress.[5]
This compound
The antioxidant mechanism of this compound is less defined than that of NAC and appears to be primarily linked to its neuroprotective effects. Available research suggests the following:
-
Reduction of Oxidative Stress in Neurological Models: Studies in models of traumatic brain injury have shown that this compound can attenuate oxidative stress, although the direct molecular mechanism for this is not fully elucidated.[3][4]
-
Anti-Inflammatory Effects: this compound has been shown to reduce the expression of neuroinflammatory markers, which can contribute to a decrease in oxidative stress.[2][4]
-
Mitochondrial Function: It is hypothesized that this compound may exert its protective effects by improving mitochondrial function, a key site of ROS production.[8]
Quantitative Antioxidant Capacity of N-acetylcysteine
The antioxidant capacity of NAC has been quantified in numerous studies using various assays. The following table summarizes typical findings. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Antioxidant Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | N-acetylcysteine | Varies significantly based on assay conditions | [9] |
| ABTS Radical Scavenging | N-acetylcysteine | Generally shows activity | [9] |
| Oxygen Radical Absorbance Capacity (ORAC) | N-acetylcysteine | Demonstrates peroxyl radical scavenging | [9] |
| Cellular Antioxidant Activity (CAA) | N-acetylcysteine | Effective at reducing intracellular ROS | [10] |
No direct quantitative data from these standard antioxidant assays were found for this compound in the reviewed literature.
Signaling Pathways
The antioxidant actions of NAC are closely linked to the glutathione synthesis pathway and its influence on inflammatory signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Acetylleucine? [synapse.patsnap.com]
- 9. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of N-Acetyl-L-leucine and its Analogs in Neurological Research
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers and other analogs of a therapeutic compound is critical. This guide provides a detailed, data-driven comparison of N-Acetyl-L-leucine (NALL), its D-enantiomer, and the racemic mixture, N-Acetyl-DL-leucine. While direct experimental data on N-Acetyl-N-methyl-L-leucine is not extensively available in peer-reviewed literature, this guide will also discuss the known effects of N-methylation on amino acids to infer the potential properties of such an analog.
N-Acetyl-L-leucine, the L-enantiomer of N-acetyl-leucine, has been identified as the pharmacologically active form of this modified amino acid.[1][2] It is currently under intensive investigation as a promising treatment for a range of rare and common neurological disorders, including Niemann-Pick disease type C (NPC), GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), and Ataxia-Telangiectasia.[3][4][5][6] The racemic mixture, N-Acetyl-DL-leucine, has been used for decades in France for the treatment of vertigo.[7] This comparison will dissect the available data to highlight the key differences in physicochemical properties, pharmacokinetics, and biological activity between these analogs.
Physicochemical and Pharmacokinetic Properties
Acetylation of the amino acid L-leucine significantly alters its chemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[7] A key change is the switch in its cellular uptake mechanism. While L-leucine is transported by the high-affinity L-type Amino Acid Transporter (LAT1), N-Acetyl-L-leucine is taken up by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[7] This switch allows it to bypass the rate-limiting step of LAT1 for leucine-mediated signaling.[7]
Pharmacokinetic studies in mice have revealed significant differences between the L- and D-enantiomers, particularly when administered as a racemic mixture versus the purified L-enantiomer.[1][7] When N-Acetyl-DL-leucine is administered, the D-enantiomer shows a much higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer.[7] This suggests that the D-enantiomer may inhibit the uptake and/or metabolism of the active L-enantiomer.[1]
Table 1: Comparative Pharmacokinetic Parameters of N-acetyl-leucine Enantiomers in Mice
| Parameter | N-Acetyl-L-leucine (from Racemate) | N-Acetyl-D-leucine (from Racemate) | Purified N-Acetyl-L-leucine |
| Cmax (µg/mL) | ~20 | ~100 | ~50 |
| AUC (µg·h/mL) | ~30 | ~250 | ~80 |
| T½ (hours) | ~1.0 | ~1.2 | ~1.0 |
| Metabolism | Rapidly deacetylated to L-leucine | Not significantly metabolized | Rapidly deacetylated to L-leucine |
Data compiled from studies in mice following oral administration.[1][7] Values are approximate and serve for comparative purposes.
Comparative Efficacy and Biological Activity
Preclinical and clinical studies have consistently shown that the therapeutic effects of N-acetyl-leucine are attributable to the L-enantiomer. In a cat model of unilateral vestibular neurectomy, N-Acetyl-L-leucine and the racemic mixture significantly accelerated behavioral recovery, whereas the N-Acetyl-D-leucine isomer had no effect compared to placebo.[8] Similarly, in mouse models of Niemann-Pick disease type C, only the L-enantiomer demonstrated neuroprotective effects.[2]
Clinical trials in patients with GM2 gangliosidoses and Niemann-Pick disease type C have shown that N-Acetyl-L-leucine treatment leads to statistically significant and clinically relevant improvements in neurological function, ataxia, and quality of life.[4][5][9]
Table 2: Summary of Biological Activity and Efficacy
| Compound | Preclinical Efficacy (Vestibular/Neurodegenerative Models) | Clinical Efficacy (Neurological Disorders) | Proposed Mechanism of Action |
| N-Acetyl-L-leucine | High efficacy, accelerates recovery, neuroprotective.[2][8] | Significant improvement in ataxia and neurological symptoms.[4][5] | Normalizes glucose/glutamate metabolism, increases autophagy, reduces neuroinflammation.[10] |
| N-Acetyl-D-leucine | No significant effect.[8] | Not pursued in clinical trials. | Likely inactive; may inhibit uptake of the L-enantiomer.[1] |
| N-Acetyl-DL-leucine | Efficacious, but effects are attributed to the L-enantiomer.[8] | Used for vertigo; less potent than purified NALL for neurodegenerative diseases due to lower L-enantiomer bioavailability. | Same as N-Acetyl-L-leucine, but with pharmacokinetic limitations. |
Signaling Pathways and Mechanism of Action
The precise mechanism of action of N-Acetyl-L-leucine is still under investigation, but it is believed to be multi-faceted. In animal models of lysosomal storage disorders, it has been shown to normalize brain glucose and glutamate metabolism, increase autophagy to clear pathological protein aggregates, and reduce neuroinflammation and oxidative stress.[10] It is important to note that while L-leucine is a potent activator of the mTOR pathway, N-Acetyl-L-leucine does not appear to directly affect mTOR phosphorylation.[10]
Caption: Proposed mechanism of N-Acetyl-L-leucine cellular uptake and downstream effects.
Experimental Protocols
A common laboratory method for the synthesis of N-Acetyl-DL-leucine involves the acetylation of L-leucine followed by racemization.[11]
Protocol:
-
Dissolution: Dissolve 100g of L-leucine in 1000mL of 2N NaOH with heating.
-
Racemization: Add a catalytic amount of salicylaldehyde (e.g., 1-3 mL) and maintain the temperature at 95°C for approximately 3 hours, monitoring for the loss of optical rotation.
-
Acetylation: Cool the solution to 5°C and slowly add 80mL of acetic anhydride dropwise. Maintain the temperature for 30 minutes after addition.
-
Purification: Warm the solution to 60°C and decolorize with activated carbon.
-
Precipitation: Adjust the pH to ~2.5-3.0 with HCl to precipitate the product.
-
Isolation: Cool the mixture to 4°C, isolate the solid product by suction filtration, and dry to yield N-Acetyl-DL-leucine.
The following protocol outlines a typical workflow for comparing the pharmacokinetics of N-acetyl-leucine enantiomers.
Protocol:
-
Dosing: Administer the test compounds (N-Acetyl-DL-leucine or purified N-Acetyl-L-leucine) orally to mice at a specified dose (e.g., 100 mg/kg).
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Sample Preparation: Precipitate proteins from plasma samples (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
LC-MS/MS Analysis: Quantify the concentrations of N-Acetyl-L-leucine and N-Acetyl-D-leucine in the plasma samples using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use noncompartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ for each enantiomer.
Caption: Experimental workflow for pharmacokinetic analysis of N-acetyl-leucine enantiomers.
Discussion on N-Methylated Analogs
The query for "this compound" points to an interest in further chemical modifications. N-methylation of amino acids is a common strategy in medicinal chemistry to enhance the pharmacological properties of peptides.[5][9] Introducing a methyl group to the nitrogen of the amide bond can:
-
Increase Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, increasing the in vivo half-life of peptides containing the modified amino acid.[6]
-
Enhance Membrane Permeability: N-methylation can increase lipophilicity and reduce the hydrogen bonding capacity of the amide backbone, which may improve absorption and permeability across biological membranes, including the blood-brain barrier.[4][5]
-
Induce Conformational Constraints: The methylation can restrict the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity for its target.[6]
While no direct data exists for this compound, one could hypothesize that this modification, when applied to N-Acetyl-L-leucine, might further enhance its stability and bioavailability. However, this modification would also alter its interaction with transporters and metabolic enzymes in unpredictable ways. Without experimental data, the therapeutic advantages or disadvantages of such a modification remain purely speculative.
Conclusion
The available evidence strongly indicates that N-Acetyl-L-leucine is the pharmacologically active enantiomer responsible for the therapeutic effects observed with N-Acetyl-DL-leucine. Comparative studies reveal significant pharmacokinetic differences between the L- and D-enantiomers, with the D-form appearing to be inactive and potentially hindering the absorption of the L-form. This supports the clinical development of purified N-Acetyl-L-leucine for neurological diseases. While further modifications like N-methylation present an interesting area for future research, N-Acetyl-L-leucine currently stands as the most promising and well-characterized compound in this class for therapeutic applications.
References
- 1. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]
- 2. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. peptide.com [peptide.com]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nnpdf.org [nnpdf.org]
- 11. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]
Validating Biomarkers for N-Acetyl-L-leucine Therapeutic Response: A Comparative Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-leucine (NALL) is emerging as a promising therapeutic candidate for a range of neurodegenerative disorders, including Niemann-Pick disease type C (NPC), GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), and Ataxia-Telangiectasia (A-T). Its proposed mechanism of action involves the modulation of neuronal excitability, restoration of cellular homeostasis, and neuroprotection, potentially through the activation of autophagy and reduction of neuroinflammation. As NALL progresses through clinical trials, the validation of sensitive and specific biomarkers to monitor its therapeutic response is paramount. This guide provides a comparative overview of potential biomarkers for NALL and established alternative therapies for these conditions, supported by experimental data and detailed protocols.
Comparative Analysis of Biomarkers
The following tables summarize potential and established biomarkers for monitoring therapeutic response in NPC, GM2 gangliosidoses, and A-T. It is important to note that while several biomarkers have been identified for these diseases, direct clinical evidence linking N-Acetyl-L-leucine to changes in many of these specific markers is still in early stages of investigation.
Table 1: Biomarker Comparison for Niemann-Pick Disease Type C (NPC)
| Biomarker Category | N-Acetyl-L-leucine (NALL) - Potential | Miglustat (Substrate Reduction Therapy) - Established |
| Metabolites | Cholestane-3β,5α,6β-triol (C-triol), Trihydroxycholanic acid glycinate (TCG), N-palmitoyl-O-phosphocholineserine (PPCS)[1][2] | Reduction in the same metabolites is a therapeutic goal. |
| Neurodegeneration | Neurofilament light chain (NfL), Tau (total and phosphorylated), Amyloid-β[3] | Reduction in CSF-calbindin D, indicating reduced Purkinje cell loss.[4] |
| Neuroimaging | Not yet established. | Reduced choline and choline/N-acetyl aspartate ratio (via MRS), slowed reduction in fractional anisotropy (via DTI).[4][5] |
| Other | 24(S)-hydroxycholesterol[3][6] | Changes in saccadic eye movements.[7] |
Table 2: Biomarker Comparison for GM2 Gangliosidoses (Tay-Sachs & Sandhoff Diseases)
| Biomarker Category | N-Acetyl-L-leucine (NALL) - Potential | Substrate Reduction Therapy (e.g., Venglustat) / Gene Therapy - Investigational |
| Stored Substrate | Reduction in GM2 and lyso-GM2 gangliosides.[8] | Significant reduction in brain GM2 and lyso-GM2 levels.[9][10] |
| Neuroinflammation | Reduction in microgliosis markers (e.g., CD68, Gpnmb).[9] | Reduction in microgliosis markers.[9] |
| Neuroimaging | Normalization of MRI abnormalities (e.g., white matter hyperintensities).[11] | Normalization of MRI changes.[11] |
| Enzyme Activity | Not applicable. | Increased β-hexosaminidase A activity (Gene Therapy).[12] |
Table 3: Biomarker Comparison for Ataxia-Telangiectasia (A-T)
| Biomarker Category | N-Acetyl-L-leucine (NALL) - Potential | Other Investigational Therapies (e.g., Steroids) |
| Neurodegeneration | Reduction in plasma/CSF Neurofilament light chain (NfL).[13] | Monitoring of NfL is a primary goal for neuroprotective therapies.[14] |
| Diagnostic Marker | No expected change in Alpha-fetoprotein (AFP). | AFP is used for diagnosis, not typically for monitoring therapeutic response.[15] |
| Oxidative Stress | Potential for modulation of oxidative stress markers.[16] | Reduction in oxidative stress markers is a therapeutic aim.[14] |
| Neuroimaging | Non-invasive neuroimaging to monitor cerebellar atrophy.[16] | Neuroimaging is a key outcome measure in clinical trials.[16] |
Experimental Protocols
Detailed methodologies for the quantification of key biomarkers are crucial for reproducible and comparable results across studies.
1. Quantification of Neurofilament Light Chain (NfL) in CSF and Plasma
-
Principle: Single Molecule Array (Simoa) immunoassay is a highly sensitive method for detecting low abundance proteins like NfL.
-
Protocol:
-
Sample Collection and Processing: Collect cerebrospinal fluid (CSF) or plasma according to standardized procedures. Centrifuge to remove cellular debris and store at -80°C until analysis.
-
Assay Procedure: Utilize a commercial Simoa NfL assay kit (e.g., from Quanterix).
-
Prepare calibrators and quality control samples.
-
Load samples, calibrators, and controls onto the Simoa instrument.
-
The instrument automates the process of capturing NfL proteins on antibody-coated beads, labeling with a detection antibody, and imaging individual beads to count enzyme-labeled complexes.
-
-
Data Analysis: The concentration of NfL in patient samples is interpolated from the calibration curve. Data is typically reported in pg/mL.
-
2. Analysis of Oxysterols (e.g., C-triol) and Bile Acid Derivatives (e.g., TCG) in Plasma
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity for the quantification of small molecules.
-
Protocol:
-
Sample Preparation:
-
Spike plasma samples with a known amount of a stable isotope-labeled internal standard for each analyte.
-
Perform liquid-liquid or solid-phase extraction to isolate the lipids and remove interfering substances.
-
Derivatize the analytes if necessary to improve chromatographic separation and ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Separate the analytes using a suitable chromatographic column (e.g., C18).
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.
-
-
Data Analysis: Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytes.
-
3. Measurement of Lyso-GM2 in CSF
-
Principle: Similar to oxysterol analysis, LC-MS/MS is the preferred method for accurate quantification of lyso-GM2.
-
Protocol:
-
Sample Preparation:
-
Add a stable isotope-labeled lyso-GM2 internal standard to CSF samples.
-
Perform a solid-phase extraction to enrich for glycosphingolipids.
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system with a column suitable for lipid analysis.
-
Couple the LC to a tandem mass spectrometer operating in MRM mode to detect and quantify lyso-GM2 based on its specific mass transitions.
-
-
Data Analysis: Quantify lyso-GM2 concentration based on the ratio of the native analyte peak area to the internal standard peak area, referenced against a standard curve.
-
Visualizing Pathways and Workflows
Caption: Workflow for validating therapeutic response biomarkers.
Signaling Pathway for Substrate Reduction Therapy in GM2 Gangliosidosis
Caption: Substrate reduction therapy pathway in GM2 gangliosidosis.
References
- 1. Advancing Diagnosis and Treatment of Niemann-Pick C disease through Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the landscape of pharmacodynamic biomarkers in Niemann-Pick Disease Type C (NPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miglustat in Niemann-Pick disease type C patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [qspace.library.queensu.ca]
- 9. Substrate Reduction Therapy for Sandhoff Disease through Inhibition of Glucosylceramide Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetics and Therapies for GM2 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers for disease progression and AAV therapeutic efficacy in feline Sandhoff disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies [mdpi.com]
- 13. Neurofilament Light Chain Is a Biomarker of Neurodegeneration in Ataxia Telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarkers in Ataxia-Telangiectasia: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Biomarkers in Ataxia-Telangiectasia: a Systematic Review. [repository.cam.ac.uk]
Unraveling the Enantiomeric Divide: A Comparative Pharmacokinetic Analysis of N-Acetyl-L-leucine and N-Acetyl-DL-leucine
A detailed examination of the pharmacokinetic profiles of N-Acetyl-L-leucine and its racemic counterpart, N-Acetyl-DL-leucine, reveals significant differences in their absorption, distribution, and metabolism. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform future research and therapeutic development.
Recent studies have highlighted that the two enantiomers of N-acetyl-leucine exhibit markedly different pharmacokinetic behaviors. When administered as a racemic mixture (N-Acetyl-DL-leucine), the D-enantiomer demonstrates significantly higher plasma concentrations and overall exposure compared to the L-enantiomer.[1][2] Conversely, when N-Acetyl-L-leucine is administered in its purified form, its plasma concentration and exposure are substantially greater than when delivered as part of the racemic mixture.[1][2] These disparities are attributed to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and the first-pass metabolism of the L-enantiomer, likely through deacetylation.[1][2][3][4]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for the N-acetyl-leucine enantiomers following oral administration of either the racemic mixture (N-Acetyl-DL-leucine) or purified N-Acetyl-L-leucine to mice at a dose of 100 mg/kg.
| Parameter | N-Acetyl-D-Leucine (from Racemate) | N-Acetyl-L-Leucine (from Racemate) | N-Acetyl-L-Leucine (Purified) |
| Cmax (ng/mL) | 86,100 | 3,410 | 16,800 |
| Tmax (h) | <0.25 | <0.25 | <0.25 |
| AUC (h*ng/mL) | 57,800 | 2,560 | 11,400 |
| T1/2 (h) | 0.31 | 0.25 | 0.29 |
Data sourced from Churchill et al. (2020) PLOS ONE.[2][5]
Experimental Protocol
The pharmacokinetic data presented above were obtained from a study utilizing the following methodology:
Subjects: Male C57BL/6J mice.
Administration:
-
N-Acetyl-DL-leucine (racemate) or purified N-Acetyl-L-leucine was administered orally.
-
The dose for both formulations was 100 mg/kg.
Sample Collection:
-
Blood samples were collected at various time points, ranging from 0.25 to 8 hours post-administration.
-
Plasma was separated from the blood samples for analysis.
-
Brain and skeletal muscle tissues were also collected to determine compound distribution.[5]
Analytical Method:
-
The concentrations of the N-acetyl-leucine enantiomers in plasma and tissue samples were quantified using chiral liquid chromatography/mass spectrometry (LC/MS).[5]
Pharmacokinetic Analysis:
-
Plasma concentration-time profiles were generated for each enantiomer.
-
Pharmacokinetic parameters, including Cmax, Tmax, elimination rate constant (ke), half-life (T1/2), and area under the curve (AUC), were calculated using a non-compartmental method with sparse sampling via Phoenix 64 WinNonlin software.[1][2]
References
- 1. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 3. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of N-Acetyl-N-methyl-L-leucine: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of N-Acetyl-N-methyl-L-leucine, a key reagent in various research and development applications. Adherence to these protocols is critical for maintaining a safe and regulatory-compliant laboratory environment.
I. Core Principles of Chemical Waste Management
The disposal of this compound must always comply with local, state, and federal environmental regulations.[1][2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its proper handling and disposal.[3] It is recommended to consult with a licensed disposal company or an approved waste disposal plant for surplus and non-recyclable materials.[1][4]
II. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.
Recommended PPE:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against dust particles and splashes. |
| Hand Protection | Compatible chemical-resistant gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator for dusts. | Necessary when handling powders to avoid inhalation. |
This data is synthesized from multiple safety data sheets.
Always handle the chemical in a well-ventilated area to avoid the accumulation of dust or fumes.[1][5] Avoid all personal contact, including inhalation and contact with skin and eyes.[5]
III. Step-by-Step Disposal Procedure for this compound
Follow these steps to ensure the safe and compliant disposal of this compound:
-
Initial Assessment: Determine if the material is contaminated or if it is an unused surplus. The disposal pathway may differ based on this assessment.
-
Containerization:
-
Place the waste material in a clean, dry, and sealable container that is compatible with the chemical.[5]
-
Ensure the container is clearly labeled as "Hazardous Waste" (or as required by local regulations) and includes the chemical name: "this compound".[6]
-
Keep the container tightly closed when not in use.[1]
-
-
Handling Spills:
-
In the event of a spill, immediately clean it up to prevent the generation of dust.[5]
-
Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).[5]
-
Place the collected residue into a sealed container for disposal.[5]
-
Wash the spill area with soap and water after the material has been collected.[5]
-
-
Storage:
-
Final Disposal:
IV. Experimental Protocols Cited
The procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for N-Acetyl-L-leucine and related amino acid derivatives. Specific experimental protocols for the disposal of this compound are not typically published in academic literature; rather, the guidance is provided through regulatory and safety documents.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety & Logistical Information for Handling N-Acetyl-N-methyl-L-leucine
Disclaimer: No specific Safety Data Sheet (SDS) for N-Acetyl-N-methyl-L-leucine was found. The following guidance is based on the safety information for the closely related compound, N-Acetyl-L-leucine. The N-methyl group may alter the chemical and toxicological properties. Therefore, it is crucial to handle this compound with caution and implement a thorough risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to offer immediate, procedural guidance to ensure safe laboratory practices.
I. Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are critical to minimize exposure when handling this compound.
| Control Type | Recommendation |
| Engineering Controls | |
| Ventilation | Use in a well-ventilated area. Local exhaust ventilation is recommended where solids are handled as powders or crystals to prevent accumulation and recirculation of particulates.[1] |
| Eyewash Station | Facilities storing or utilizing this material should be equipped with an eyewash fountain.[2] |
| Personal Protective Equipment | |
| Eye Protection | Safety glasses with side shields or chemical goggles are recommended.[3] Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3] |
| Hand Protection | Wear protective gloves.[4] Nitrile rubber, polychloroprene, butyl rubber, or fluorinated rubber gloves are suggested based on data for similar compounds. Gloves should be inspected for degradation and replaced regularly.[1] |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat or overalls, to prevent skin exposure.[1][4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator may be necessary.[4] |
II. Operational Plan for Handling and Storage
A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.
A. Handling Procedures:
-
Preparation:
-
Read and understand the Safety Data Sheet for a closely related compound (e.g., N-Acetyl-L-leucine) before starting work.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that engineering controls, such as fume hoods or local exhaust ventilation, are functioning correctly.
-
-
Handling:
B. Storage Procedures:
-
Store in a tightly-closed container.[2]
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][3]
III. Spill and Disposal Plan
Prompt and appropriate response to spills and proper disposal of waste are critical for safety and environmental protection.
A. Spill Response:
-
Minor Spills:
-
Major Spills:
B. Disposal Plan:
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Dispose of the substance and its container at an approved waste disposal plant.[2]
-
Do not allow the product to enter drains.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
